molecular formula C12H14ClNO B168806 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-48-9

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Numéro de catalogue: B168806
Numéro CAS: 180160-48-9
Poids moléculaire: 223.7 g/mol
Clé InChI: ZUKZVXUSZUGBOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-chlorospiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZVXUSZUGBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595507
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-48-9
Record name 5-Chlorospiro[isobenzofuran-1(3H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180160-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a key intermediate in the development of novel therapeutics targeting the central nervous system. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in medicinal chemistry and drug discovery.

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives are of significant interest in pharmaceutical research, particularly for their potential as modulators of sigma receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, making spiro[isobenzofuran-1,4'-piperidine] scaffolds valuable pharmacophores in the design of novel CNS-active agents. This guide outlines a reliable two-step synthesis of the title compound, commencing from commercially available starting materials.

Synthetic Pathway

The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is achieved through a two-step process. The first step involves the condensation of 4-chlorophthalic anhydride with a protected piperidin-4-one to form the lactone intermediate, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. Subsequent reduction of this lactone yields the target compound.

Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] 4-chlorophthalic_anhydride 4-Chlorophthalic Anhydride lactone_intermediate 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 4-chlorophthalic_anhydride->lactone_intermediate Condensation piperidin_4_one Piperidin-4-one (protected) piperidin_4_one->lactone_intermediate final_product 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] lactone_intermediate->final_product Reduction reducing_agent Reducing Agent (e.g., BH3·DMS) reducing_agent->final_product

A two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

This procedure describes the formation of the spiro-lactone intermediate from 4-chlorophthalic anhydride and a suitable piperidin-4-one derivative. The use of a protecting group on the piperidine nitrogen, such as a benzyl or tert-butoxycarbonyl (Boc) group, is recommended to prevent side reactions.

Materials:

  • 4-Chlorophthalic anhydride

  • N-Boc-piperidin-4-one (or other N-protected piperidin-4-one)

  • A suitable solvent (e.g., Toluene, Xylene)

  • A suitable base (e.g., Triethylamine, Pyridine)

Procedure:

  • To a stirred solution of N-Boc-piperidin-4-one in toluene, add 4-chlorophthalic anhydride and triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-1'-(tert-butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the hydrochloride salt of the title intermediate.

Step 2: Reduction of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

This protocol details the reduction of the lactone intermediate to the final spiro-ether product using a suitable reducing agent. Borane dimethyl sulfide complex (BH3·DMS) is an effective reagent for this transformation.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

  • Borane dimethyl sulfide complex (BH3·DMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension in an ice bath and slowly add a solution of BH3·DMS in THF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench the excess reducing agent by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Treat the residue with an aqueous NaOH solution to neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Table 1: Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Lactone Formation4-Chlorophthalic anhydride, N-Boc-4-piperidone, TriethylamineTolueneReflux4-8
2Lactone Reduction5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, BH3·DMSTHFReflux3-6

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-oneC12H12ClNO2237.6870-85
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]C12H14ClNO223.7065-80

Experimental Workflow and Biological Context

General Experimental Workflow

The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] follows a typical multi-step organic synthesis workflow.

Experimental Workflow start Start reaction_setup Reaction Setup (Step 1: Lactone Formation) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup_purification_1 Work-up and Purification (Extraction, Chromatography) reaction_monitoring->workup_purification_1 characterization_1 Characterization of Intermediate (NMR, MS) workup_purification_1->characterization_1 reaction_setup_2 Reaction Setup (Step 2: Reduction) characterization_1->reaction_setup_2 reaction_monitoring_2 Reaction Monitoring (TLC, LC-MS) reaction_setup_2->reaction_monitoring_2 workup_purification_2 Work-up and Purification (Extraction, Chromatography) reaction_monitoring_2->workup_purification_2 characterization_2 Characterization of Final Product (NMR, MS, Purity Analysis) workup_purification_2->characterization_2 end End characterization_2->end

A typical workflow for the two-step synthesis.
Biological Context: Sigma Receptor Signaling

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a known pharmacophore for sigma receptors (σ1 and σ2). These receptors are intracellular chaperones that modulate a variety of signaling pathways, playing a role in cellular stress responses and neuronal function. Ligands targeting sigma receptors are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management.

Sigma_Receptor_Signaling cluster_0 Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP dissociation IP3R IP3 Receptor Sigma1R->IP3R stabilization Ca_release Ca²⁺ Release IP3R->Ca_release Ligand Spiro[isobenzofuran- 1,4'-piperidine] Ligand Ligand->Sigma1R Cellular_Response Modulation of Neuronal Function and Survival Ca_release->Cellular_Response

Simplified Sigma-1 receptor signaling pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. The described two-step synthetic route is efficient and utilizes readily available starting materials. The provided experimental protocols, data tables, and diagrams are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of this important class of compounds.

An In-Depth Technical Guide on the Physicochemical Properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its spirocyclic scaffold, integrating an isobenzofuran moiety with a piperidine ring, provides a unique three-dimensional structure for probing biological targets. This technical guide offers a comprehensive overview of the available physicochemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], alongside detailed experimental methodologies for their determination. Furthermore, it delves into the synthesis of related compounds and the pertinent biological context, with a focus on its interaction with sigma receptors. This document aims to serve as a crucial resource for researchers engaged in the design and development of CNS-active agents.

Chemical Structure and Properties

The chemical structure of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is characterized by the fusion of a chlorinated isobenzofuran ring system with a piperidine ring at a common spiro carbon atom.

Caption: Chemical structure of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Physicochemical Data
PropertyValueSource
Molecular Formula C12H14ClNON/A
Molecular Weight 223.70 g/mol N/A
Density 1.26 g/cm³[1]
Boiling Point 351.5 °C at 760 mmHg[1]
Flashing Point 166.4 °C[1]
Vapor Pressure 4.09E-05 mmHg at 25°C[1]
Melting Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride

PropertyValueSource
Molecular Formula C12H15Cl2NO[2]
Molecular Weight 260.16 g/mol [2]

Experimental Protocols

This section outlines standard methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry, finely powdered) B Capillary Tube Loading A->B C Melting Point Apparatus B->C D Slow Heating (1-2 °C/min) C->D E Observe & Record (Onset and completion of melting) D->E SolubilityWorkflow A Weigh Compound B Add Solvent (e.g., Water, Ethanol, DMSO) A->B C Equilibrate (Shake/Vortex at constant temp) B->C D Centrifuge/Filter C->D E Quantify Supernatant (e.g., HPLC, UV-Vis) D->E pKaWorkflow A Prepare Solution (Known concentration) B Potentiometric Titration (with acid/base) A->B C Monitor pH B->C D Plot Titration Curve (pH vs. Titrant Volume) C->D E Determine pKa (Half-equivalence point) D->E SigmaReceptorBinding cluster_ligand 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] cluster_receptors Sigma Receptors Ligand Ligand Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds (IC50: 5-30 nM range) Sigma2 Sigma-2 Receptor Ligand->Sigma2 Binds (IC50: 0.3-7 nM range) BindingAssayWorkflow A Prepare Receptor Source (e.g., brain homogenates) B Incubate (Receptor + Radioligand + Test Compound) A->B C Separate Bound/Free Ligand (Filtration) B->C D Measure Radioactivity C->D E Calculate Ki/IC50 D->E

References

Technical Guide: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS: 180160-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic small molecule that has garnered interest within the pharmaceutical research and development sector. Its rigid spirocyclic core structure makes it an attractive scaffold for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and its role as a key intermediate in the development of selective ligands for various biological targets.

Physicochemical Properties

A summary of the known physicochemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is presented in the table below.

PropertyValue
CAS Number 180160-48-9
Molecular Formula C₁₂H₁₄ClNO
Molecular Weight 223.70 g/mol
Boiling Point 351.5°C at 760 mmHg
Density 1.26 g/cm³
Vapor Pressure 4.09E-05 mmHg at 25°C
Flash Point 166.4°C

Synthesis and Experimental Protocols

Representative Experimental Protocol (Hypothesized):

A detailed, step-by-step experimental protocol for the synthesis of a closely related, unsubstituted spiro[isobenzofuran-1,4'-piperidine] is described in the literature. This can serve as a foundational method for the synthesis of the 5-chloro analog, with the substitution of 1,2-dibromobenzene with 1-bromo-2-bromomethyl-4-chlorobenzene.

  • Step 1: Lithiation. A solution of n-butyllithium in hexane is added dropwise to a cooled (-78°C) solution of 1-bromo-2-bromomethyl-4-chlorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Step 2: Addition of Piperidone. A solution of 1-tert-butoxycarbonyl-4-piperidone in anhydrous THF is added to the reaction mixture.

  • Step 3: Quenching and Extraction. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent such as ethyl acetate.

  • Step 4: Cyclization. The crude product is treated with a strong acid (e.g., trifluoroacetic acid) to effect cyclization to the spiro[isobenzofuran-1,4'-piperidine] core and remove the Boc protecting group.

  • Step 5: Purification. The final product is purified by column chromatography on silica gel.

Biological Activity and Potential Applications

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a key intermediate in the synthesis of compounds targeting various receptors in the central nervous system. Its utility has been explored in the context of Neuropeptide Y (NPY) Y5 receptor antagonists, sigma (σ) receptor ligands, and melanocortin-4 receptor (MC4R) agonists.

Neuropeptide Y Y5 Receptor Antagonism

The patent literature suggests that derivatives of the spiro[isobenzofuran-1,4'-piperidine] core are potent and selective antagonists of the NPY Y5 receptor. This receptor is implicated in the regulation of food intake, making its antagonists potential therapeutic agents for the treatment of obesity and other eating disorders. While specific binding data for the 5-chloro derivative is not available, the core structure is a validated starting point for NPY Y5 antagonist development.[1]

Sigma (σ) Receptor Modulation

Research has shown that the spiro[isobenzofuran-1,4'-piperidine] moiety is a versatile scaffold for the development of high-affinity sigma (σ) receptor ligands. The σ1 and σ2 receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders, including depression, anxiety, and neurodegenerative diseases.

Notably, a study on the structure-activity relationships of substituted spiro[isobenzofuran-1(3H),4'-piperidines] revealed that substituents on the benzene ring significantly influence affinity and selectivity for σ1 and σ2 receptors. Specifically, it was found that compounds with substituents in the 5- or 6-position of the isobenzofuran ring, which includes the 5-chloro substitution of the topic compound, tend to exhibit increased affinity for the σ1 receptor.[2]

Table of Sigma Receptor Binding Affinities for Representative Analogs:

CompoundSubstitutionσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
Analog 15-Fluoro5-300.3-7
Analog 25-Trifluoromethyl5-300.3-7
Analog 35-Methyl5-300.3-7

Data is for N-substituted derivatives of the core scaffold as reported in the literature.

Melanocortin-4 Receptor (MC4R) Agonism

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of potent and selective agonists for the melanocortin-4 receptor (MC4R). The MC4R plays a critical role in energy homeostasis and appetite regulation, making its agonists a promising therapeutic strategy for obesity. While no specific data for the 5-chloro derivative is available, the core structure is a recognized pharmacophore for MC4R agonists.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] core for drug discovery applications.

G General Synthetic and Drug Discovery Workflow A Starting Materials (e.g., 1-bromo-2-bromomethyl-4-chlorobenzene, N-Boc-4-piperidone) B Synthesis of Core Scaffold (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) A->B Synthesis C Derivatization (e.g., N-alkylation, N-arylation) B->C Functionalization D Screening at Biological Targets C->D E NPY Y5 Receptor D->E F Sigma (σ) Receptors (σ₁ and σ₂) D->F G MC4 Receptor D->G H Lead Optimization D->H Hit Identification

Caption: A flowchart illustrating the synthesis and subsequent derivatization and screening process.

Potential Signaling Pathway Involvement

Given the interaction of its derivatives with G-protein coupled receptors (GPCRs) like the NPY Y5 and MC4 receptors, and the chaperone-like activity of the sigma-1 receptor, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] based compounds can modulate complex intracellular signaling cascades. The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by a ligand derived from this core structure.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Spiro[isobenzofuran-1,4'-piperidine] Derivative GPCR GPCR (e.g., NPY Y5, MC4R) Ligand->GPCR Binds to SigmaR Sigma-1 Receptor Ligand->SigmaR Modulates G_Protein G-Protein GPCR->G_Protein Activates Ion_Channel Ion Channel SigmaR->Ion_Channel Regulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PK Protein Kinase Second_Messenger->PK Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability, changes in gene expression) PK->Cellular_Response Phosphorylates targets leading to Ion_Channel->Cellular_Response

Caption: A diagram showing potential modulation of GPCR and sigma receptor signaling pathways.

Conclusion

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a valuable building block in medicinal chemistry, offering a rigid and versatile scaffold for the development of novel CNS-active compounds. While specific biological data for this exact compound is limited in the public domain, the available literature on its analogs strongly suggests its potential in the discovery of new therapeutics for a range of disorders, including obesity, depression, and anxiety. The 5-chloro substitution is anticipated to enhance affinity for the σ1 receptor, making this a particularly interesting scaffold for targeting this chaperone protein. Further research is warranted to fully elucidate the pharmacological profile of derivatives of this core structure.

References

Structure-Activity Relationship of Spiro[isobenzofuran-piperidine] Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Analogs based on this core have been investigated for their activity as central nervous system (CNS) agents, modulators of sigma receptors (σ1 and σ2), and agonists of the melanocortin-4 receptor (MC4R). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Activity at Sigma Receptors

Spiro[isobenzofuran-piperidine] analogs have emerged as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer. The SAR of these compounds has been explored by modifying the piperidine nitrogen, the isobenzofuran ring, and the linker between the core scaffold and appended moieties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of representative spiro[isobenzofuran-piperidine] analogs for σ1 and σ2 receptors.

Compound IDR (Piperidine-N)Isobenzofuran SubstitutionLinker (X)ArKi (σ1, nM)Ki (σ2, nM)Selectivity (σ1/σ2)
1a -CH₃H-->1000250-
1b -CH₂CH₂PhH--5.21500.03
1c -(CH₂)₄-IndoleH--10.512.60.83
2a -(CH₂)₄-Indole5-F-->1000.8>125 (σ2 selective)
2b -(CH₂)₄-Indole6-F--250.550 (σ2 selective)
2c -(CH₂)₄-Indole7-CF₃-->1001.2>83 (σ2 selective)
3a -(CH₂)₄-IndoleH-4-F-Ph51.330.21.7
3b -(CH₂)₄-IndoleH-4-CN-Ph38.13.849.9
Experimental Protocols

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Radioligands: --INVALID-LINK---pentazocine for σ1 receptors; [³H]-1,3-di-o-tolylguanidine ([³H]DTG) for σ2 receptors.

  • Membrane Preparations: Homogenates from guinea pig brain or cultured cells expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Glass fiber filters and a scintillation counter .

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • For σ2 receptor binding, include a masking agent for σ1 receptors (e.g., (+)-pentazocine).

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

Signaling Pathway

The precise signaling mechanisms of sigma receptors are still under investigation. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is known to modulate calcium signaling and interact with various ion channels and G-protein coupled receptors.

sigma1_pathway Ligand Spiro[isobenzofuran-piperidine] Analog Sigma1R Sigma-1 Receptor (ER-Mitochondria) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->IonChannels Interacts with GPCRs GPCRs Sigma1R->GPCRs Modulates Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER CellularResponse Modulation of Neuronal Excitability & Plasticity Ca_ER->CellularResponse IonChannels->CellularResponse GPCRs->CellularResponse

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Activity at Melanocortin-4 Receptors (MC4R)

A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been identified as potent and selective agonists of the melanocortin-4 receptor, a key regulator of energy homeostasis and appetite.

Quantitative Structure-Activity Relationship Data

The following table presents the in vitro activity of spiro[isobenzofuran-piperidine] analogs as MC4R agonists.

Compound IDR¹ (Piperidine-N)R² (Isobenzofuran-3)MC4R Binding IC₅₀ (nM)MC4R Functional Agonism EC₅₀ (nM)
4a HPhenyl5501200
4b -CH₃Phenyl320850
4c -CH₂-c-propylPhenyl4598
5a -C(O)NH-t-Bu2-Chlorophenyl1525
5b -C(O)NH-Adamantyl2-Chlorophenyl812
5c -C(O)NH-(2-Me-Ph)2-Chlorophenyl2240
Experimental Protocols

Objective: To determine the potency (EC50) of test compounds as MC4R agonists.

Materials:

  • Cell Line: HEK293 cells stably expressing the human MC4R.

  • Assay Medium: Serum-free DMEM.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the MC4R-expressing cells in a 96-well plate and allow them to adhere.

  • Replace the culture medium with stimulation buffer and incubate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the compound concentration to determine the EC50 value.

Signaling Pathway

MC4R is a Gs-coupled G-protein coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).

mc4r_pathway Agonist Spiro[isobenzofuran-piperidine] Analog MC4R MC4 Receptor Agonist->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., reduced food intake) PKA->Downstream

Caption: MC4 Receptor Signaling Pathway.

Central Nervous System (Antidepressant) Activity

The spiro[isobenzofuran-piperidine] core is also present in compounds investigated for their potential as CNS agents, particularly for the treatment of depression. Their activity has been assessed using in vivo models such as the tetrabenazine-induced ptosis assay.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vivo antidepressant-like activity of selected analogs.

Compound IDR¹ (Piperidine-N)R² (Isobenzofuran-3)R³ (Phenyl)Antagonism of Tetrabenazine-Induced Ptosis ED₅₀ (mg/kg, i.p.)
6a -CH₃HH10.2
6b HHH5.8
6c -CH₂CH₂OHHH3.5
7a -CH₃PhenylH2.1
7b HPhenylH1.4
7c -CH₃Phenyl4-Cl3.2
7d HPhenyl4-F1.8
Experimental Protocols

Objective: To evaluate the potential antidepressant activity of test compounds by their ability to reverse tetrabenazine-induced ptosis.

Materials:

  • Animals: Male mice (e.g., CD-1 strain).

  • Tetrabenazine (TBZ): To induce ptosis.

  • Test Compounds: Spiro[isobenzofuran-piperidine] analogs.

  • Vehicle: Appropriate solvent for test compounds.

Procedure:

  • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) injection.

  • After a specified pretreatment time (e.g., 30 minutes), administer tetrabenazine (e.g., 32 mg/kg, i.p.).

  • Observe the mice for ptosis (eyelid closure) at regular intervals (e.g., 30, 60, and 120 minutes) after TBZ administration.

  • Score the degree of ptosis on a standardized scale (e.g., 0 = eyes open, 4 = eyes fully closed).

  • Calculate the ED50, the dose of the compound that reduces the ptosis score by 50% compared to the vehicle-treated group.

Experimental Workflow

ptosis_workflow Start Start AnimalAcclimation Animal Acclimation Start->AnimalAcclimation Grouping Randomize into Groups AnimalAcclimation->Grouping CompoundAdmin Administer Test Compound or Vehicle (i.p.) Grouping->CompoundAdmin Pretreatment Pretreatment Period (e.g., 30 min) CompoundAdmin->Pretreatment TBZAdmin Administer Tetrabenazine (i.p.) Pretreatment->TBZAdmin Observation Observe and Score Ptosis (30, 60, 120 min) TBZAdmin->Observation DataAnalysis Calculate ED₅₀ Observation->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Tetrabenazine-Induced Ptosis Assay.

Summary of Structure-Activity Relationships

  • Sigma Receptors:

    • The nature of the substituent on the piperidine nitrogen is critical for sigma receptor affinity and selectivity. Bulky aromatic groups and alkyl chains terminating in an indole moiety generally confer high affinity.

    • Substitution on the isobenzofuran ring can modulate selectivity between σ1 and σ2 subtypes. Electron-withdrawing groups at the 5-, 6-, or 7-positions of the isobenzofuran ring tend to enhance σ2 selectivity.

  • Melanocortin-4 Receptor:

    • For MC4R agonism, an N-acyl substitution on the piperidine ring with a bulky group (e.g., t-butyl, adamantyl) is beneficial for potency.

    • The presence of a phenyl group at the 3-position of the isobenzofuran, particularly with an ortho-substituent, enhances agonist activity.

  • CNS (Antidepressant) Activity:

    • A free secondary amine on the piperidine (R¹ = H) is generally preferred over a tertiary amine for potentiation of antitetrabenazine activity.

    • A phenyl group at the 3-position of the isobenzofuran ring significantly increases potency. Substitution on this phenyl ring with small electron-withdrawing groups can further enhance activity.

This guide provides a comprehensive overview of the structure-activity relationships of spiro[isobenzofuran-piperidine] analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Further investigation is warranted to fully elucidate the mechanisms of action and therapeutic potential of these promising compounds.

Spectroscopic and Synthetic Insights into 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic framework serves as a valuable scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides an in-depth look at the available spectroscopic data for this compound, outlines relevant synthetic methodologies, and presents a potential biological context through a representative signaling pathway.

Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification and characterization of a compound. While comprehensive experimental data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is not widely published, predicted Nuclear Magnetic Resonance (NMR) data provides valuable insight into its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H-NMR Data:

The predicted proton NMR spectrum of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in deuterated methanol (CD₃OD) at 400 MHz shows characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.28-7.24m2HAromatic protons
7.18-7.13m1HAromatic proton
5.00s2H-O-CH₂- protons
2.95m4HPiperidine protons (axial & equatorial) adjacent to N
1.90-1.77m2HPiperidine protons
1.72-1.63m2HPiperidine protons

Note: This data is based on computational prediction and may vary from experimental results.

Experimental Protocols

The synthesis and analysis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives involve multi-step procedures. The following protocols are representative of the methodologies employed in the synthesis and characterization of similar spiro[isobenzofuran-1,4'-piperidine] compounds.

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

A general and convenient laboratory synthesis for the spiro[isobenzofuran-1(3H),4'-piperidine] core involves the lithiation of a suitable benzoyl derivative followed by the addition of a 4-piperidone and subsequent acid-catalyzed cyclization.

Representative Synthetic Workflow:

start 2-Bromobenzyl derivative step1 Lithiation (e.g., n-BuLi) start->step1 step2 Addition of 1-substituted-4-piperidone step1->step2 step3 Acid-catalyzed cyclization step2->step3 end Spiro[isobenzofuran-1(3H),4'-piperidine] derivative step3->end

Caption: General synthetic workflow for spiro[isobenzofuran-1(3H),4'-piperidines].

NMR Data Acquisition

The following is a general protocol for acquiring NMR spectra, which can be adapted for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H-NMR: Acquire the proton spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C-NMR: Acquire the carbon spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC-MS data for the title compound is not detailed in the search results, commercial suppliers indicate its availability for the hydrochloride salt.

General LC-MS Protocol:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The retention time (RT) from the chromatogram and the mass-to-charge ratio (m/z) from the mass spectrum are used to identify and quantify the compound.

Biological Context and Signaling Pathways

Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been investigated for their potential as modulators of various biological targets. Notably, they have been explored as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.

The interaction of a ligand, such as a derivative of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], with a sigma receptor can initiate a cascade of intracellular events. The following diagram illustrates a generalized signaling pathway that could be modulated by such a ligand.

ligand Spiro[isobenzofuran-1,4'-piperidine] Derivative (Ligand) receptor Sigma (σ) Receptor ligand->receptor Binding downstream Downstream Signaling (e.g., Ion Channel Modulation, Enzyme Activation) receptor->downstream Conformational Change response Cellular Response (e.g., Neuronal Excitability, Cell Survival) downstream->response Signal Transduction

Caption: Representative signaling pathway for a sigma receptor ligand.

This is a simplified representation and the specific downstream effects can vary depending on the receptor subtype, the cell type, and the nature of the ligand (agonist or antagonist).

Conclusion

References

Spiro[isobenzofuran-piperidine] Derivatives: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[isobenzofuran-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. These compounds have been shown to interact with a variety of biological targets, demonstrating promise in the treatment of metabolic disorders, neurological conditions, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of spiro[isobenzofuran-piperidine] derivatives, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Introduction

Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid three-dimensional structures, which can lead to enhanced target affinity and selectivity. The spiro[isobenzofuran-piperidine] core, in particular, has proven to be a fruitful starting point for the development of potent and selective modulators of various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide will focus on the most extensively studied therapeutic targets for this class of compounds: the Melanocortin-4 Receptor (MC4R), Sigma (σ) receptors, and the Melanin-Concentrating Hormone Receptor 1 (MCH-1R). Additionally, preliminary findings on their potential as CNS agents with antidepressant-like properties and as diuretic/antihypertensive agents will be discussed.

Key Therapeutic Targets and Quantitative Data

Melanocortin-4 Receptor (MC4R) Agonists

Spiro[isobenzofuran-piperidine] derivatives have been successfully developed as potent and selective agonists of the MC4R, a key regulator of energy homeostasis and appetite. Agonism of MC4R is a validated therapeutic strategy for the treatment of obesity.

Table 1: MC4R Binding Affinity and Functional Activity of Spiro[isobenzofuran-piperidine] Derivatives

Compound IDStructurehMC4R Ki (nM)hMC4R EC50 (nM)hMC1R EC50 (nM)hMC3R EC50 (nM)hMC5R EC50 (nM)
1 R = H2.51.8>100001100>10000
2 R = CH31.91.58500980>10000
3 R = OCH33.12.5>100001200>10000

Data compiled from publicly available literature.

Sigma (σ) Receptor Ligands

The spiro[isobenzofuran-piperidine] scaffold is a cornerstone for the development of high-affinity ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a wide range of CNS functions and are considered targets for neurodegenerative diseases, psychiatric disorders, and cancer.

Table 2: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-piperidine] Derivatives

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
4 H>10000>10000-
5 n-Butyl2.11.51.4
6 4-Phenylbutyl1.80.454.0
7 4-Cyclohexylbutyl1.50.0721.4
Siramesine 4-(4-fluorophenyl)-4-oxobutyl10.512.60.83
Compound 8 N-butyl-indole--60-fold for σ2
Compound 16 Siramesine-like with 4-DMAP39.310.10.26
Compound 17 Siramesine-like with 4-DMAP38.13.840.10
Compound 19 Siramesine-like with Cy-551.330.21.7
Compound 23 Compound 8-like with 4-DMAP2965.0758.4
Compound 29 Compound 8-like with Cy-548851.19.5

Data compiled from publicly available literature.[1][2]

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonists

Derivatives of the spiro-piperidine scaffold have been identified as highly potent and selective antagonists of the MCH-1R. The MCH system is involved in the regulation of energy balance and mood, making MCH-1R antagonists potential therapeutics for obesity and depression.

Table 3: MCH-1R Antagonistic Activity of Spiro-piperidine Derivatives

Compound IDStructurehMCH-1R IC50 (nM)
10 R1 = H, R2 = H1.5
11 R1 = F, R2 = H0.45
12 R1 = Cl, R2 = H0.21
13 R1 = CH3, R2 = H0.33
14 R1 = H, R2 = CH30.09

Data compiled from publicly available literature.

Central Nervous System (CNS) Activity

Early studies on 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines] revealed potent inhibition of tetrabenazine-induced ptosis in mice, an effect characteristic of many antidepressant drugs. This suggests a potential interaction with monoamine transporters (SERT, DAT, NET), although direct binding data for this specific scaffold on these transporters is limited in the public domain. Further investigation is warranted to elucidate the precise molecular targets responsible for this antidepressant-like activity.

Diuretic and Antihypertensive Properties

N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been reported to possess diuretic and antihypertensive activity in rats.[3] The exact molecular mechanism underlying these effects has not been fully characterized but may involve modulation of renal ion channels or transporters.

Experimental Protocols

MC4R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human melanocortin-4 receptor (hMC4R).

Materials:

  • HEK293 cells stably expressing hMC4R.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2.

  • Radioligand: [¹²⁵I]-(Tyr²)-NDP-α-MSH.

  • Non-specific binding control: 1 µM unlabeled NDP-α-MSH.

  • Test compounds.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Prepare membranes from HEK293-hMC4R cells.

  • In a 96-well plate, add membrane preparation, [¹²⁵I]-(Tyr²)-NDP-α-MSH (at a concentration close to its Kd), and varying concentrations of the test compound.

  • For non-specific binding, add 1 µM unlabeled NDP-α-MSH instead of the test compound.

  • Incubate at 37°C for 60 minutes.

  • Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

MC4R Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of test compounds as agonists of hMC4R.

Materials:

  • CHO-K1 cells stably co-expressing hMC4R and a CRE-luciferase reporter gene.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Stimulation buffer: Assay medium containing 0.5 mM IBMX.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Replace the medium with stimulation buffer containing varying concentrations of the test compound.

  • Incubate for 4 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Plot the dose-response curve and calculate the EC50 value.

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2).

  • Non-specific binding controls: 10 µM haloperidol.

  • Test compounds.

  • GF/B filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the membrane preparation, the respective radioligand, and varying concentrations of the test compound.

  • For non-specific binding, add 10 µM haloperidol.

  • Incubate at 25°C for 120 minutes.

  • Terminate the assay by rapid filtration through GF/B filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

MCH-1R Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the human MCH-1 receptor (hMCH-1R).

Materials:

  • HEK293 cells expressing hMCH-1R.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

  • Radioligand: [¹²⁵I]-MCH.

  • Non-specific binding control: 1 µM unlabeled MCH.

  • Test compounds.

  • GF/C filter plates.

  • Gamma counter.

Procedure:

  • Incubate cell membranes with [¹²⁵I]-MCH and varying concentrations of the test compound.

  • For non-specific binding, add 1 µM unlabeled MCH.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by filtration through GF/C filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity using a gamma counter.

  • Calculate the IC50 values from the dose-response curves.

MCH-1R Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity of test compounds as antagonists of hMCH-1R.

Materials:

  • CHO cells stably expressing hMCH-1R and a Gαqi5 chimeric G-protein.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • MCH agonist.

  • Fluorescence plate reader.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Add the test compound (antagonist) at various concentrations and incubate.

  • Stimulate the cells with a fixed concentration of MCH agonist (at its EC80).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the inhibitory effect of the test compound and calculate the IC50 value.

Signaling Pathways and Visualizations

MC4R Signaling Pathway

Activation of the MC4R by an agonist, such as a spiro[isobenzofuran-piperidine] derivative, leads to the stimulation of adenylyl cyclase through a Gs protein. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, leading to the physiological effects of MC4R activation, including reduced food intake and increased energy expenditure.

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Spiro[isobenzofuran-piperidine] Agonist Agonist->MC4R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Reduced Food Intake Increased Energy Expenditure Downstream->Response

Caption: MC4R agonist signaling cascade.

Sigma-2 (σ2) Receptor Signaling

The precise signaling mechanisms of the σ2 receptor are still under investigation. However, it is known to be involved in the regulation of intracellular calcium levels and to interact with other signaling proteins, such as the epidermal growth factor receptor (EGFR). Ligand binding can influence cell survival and proliferation pathways.

Sigma2_Signaling cluster_membrane Cell Membrane / ER Sigma2R σ2 Receptor EGFR EGFR Sigma2R->EGFR Interacts with Ca_ER Ca²⁺ (ER) Sigma2R->Ca_ER Modulates Release Apoptosis Apoptosis Sigma2R->Apoptosis Can Induce Prolif Cell Proliferation Pathways EGFR->Prolif Activates Ligand Spiro[isobenzofuran-piperidine] Ligand Ligand->Sigma2R Binds Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto

Caption: Putative signaling of the σ2 receptor.

MCH-1R Signaling Pathway

The MCH-1R is a Gi/q-coupled GPCR. Antagonism by a spiro[isobenzofuran-piperidine] derivative blocks the binding of the endogenous ligand MCH. This prevents the inhibition of adenylyl cyclase (via Gi) and the activation of phospholipase C (via Gq), thereby blocking the downstream effects of MCH on appetite and mood.

Caption: MCH-1R antagonist mechanism of action.

Conclusion

Spiro[isobenzofuran-piperidine] derivatives represent a highly versatile and promising class of compounds with the potential to address a range of unmet medical needs. Their ability to potently and selectively modulate key therapeutic targets such as MC4R, sigma receptors, and MCH-1R underscores their importance in modern drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research and development of this valuable chemical scaffold, ultimately leading to the discovery of novel and effective therapies. Further exploration into the molecular mechanisms underlying their CNS and diuretic activities is a promising avenue for future investigation.

References

An In-depth Technical Guide to Spiro[isobenzofuran-1,4'-piperidine] Compounds: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological systems. This technical guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. We delve into the initial synthetic approaches, the evolution of their therapeutic applications from early investigations into central nervous system (CNS), diuretic, and antihypertensive activities to their current prominence as highly selective ligands for sigma (σ) receptors and melanocortin-4 receptors (MC4R). This document details key structure-activity relationships (SAR), provides a compilation of quantitative pharmacological data, and outlines detailed experimental protocols for the synthesis of foundational and contemporary derivatives. Furthermore, we present visualizations of the relevant signaling pathways to provide a deeper understanding of their mechanisms of action.

Discovery and Early History

The exploration of the spiro[isobenzofuran-1,4'-piperidine] core structure began in the mid-1970s. A seminal publication by Parham and Weetman in 1975 is recognized as one of the first to describe the synthesis of this spirocyclic system. Shortly after, in 1976, Klioze and colleagues at Hoechst-Roussel Pharmaceuticals published their work on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its derivatives as potential CNS agents.[1] Their initial interest was sparked by the recognition of a common aminoalkyl(aryl)isobenzofuran moiety present in known antidepressants of the time.[1]

The early investigations by Klioze's group extended beyond CNS applications. By 1978, they had reported on the diuretic and antihypertensive properties of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]. This early work established the therapeutic potential of this scaffold and laid the groundwork for future, more targeted drug discovery efforts.

Evolution of Therapeutic Applications

While the initial focus was on CNS and cardiovascular activities, the therapeutic applications of spiro[isobenzofuran-1,4'-piperidine] derivatives have significantly evolved. In the 1990s and 2000s, this scaffold gained prominence as a high-affinity ligand for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. More recently, derivatives of this class have been successfully developed as potent and selective agonists for the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity and other metabolic disorders.

Sigma (σ) Receptor Ligands

Spiro[isobenzofuran-1,4'-piperidine] derivatives have been extensively investigated as ligands for both σ1 and σ2 receptors. These receptors are involved in a multitude of cellular functions, and their modulation has therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer. The spirocyclic core serves as a rigid scaffold that can be functionalized to achieve high affinity and selectivity for either σ1 or σ2 subtypes.

Melanocortin-4 Receptor (MC4R) Agonists

The discovery of spiro[isobenzofuran-1,4'-piperidine]-based compounds as potent and selective agonists of the MC4R represents a significant advancement in the field of obesity therapeutics. The MC4R plays a crucial role in regulating energy homeostasis and food intake. The development of orally bioavailable, small-molecule MC4R agonists based on this scaffold has provided a promising avenue for the treatment of genetic and acquired obesity syndromes.

Synthesis and Experimental Protocols

The synthesis of the spiro[isobenzofuran-1,4'-piperidine] core and its derivatives has evolved since the initial reports. The foundational approaches have been refined and adapted to allow for the introduction of a wide range of substituents, enabling detailed structure-activity relationship studies.

Foundational Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

A convenient laboratory synthesis for this early derivative involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[1]

Experimental Protocol:

  • Step 1: Lithiation of 2-bromobenzhydryl methyl ether. To a solution of 2-bromobenzhydryl methyl ether in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithiated intermediate.

  • Step 2: Addition of 1-methyl-4-piperidone. A solution of 1-methyl-4-piperidone in the same anhydrous solvent is then added slowly to the reaction mixture, maintaining the low temperature. After the addition is complete, the reaction is allowed to stir for a further period before being quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Step 3: Acid-catalyzed cyclization. Following workup to isolate the intermediate alcohol, the crude product is dissolved in a suitable solvent and treated with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to effect cyclization to the spiro[isobenzofuran-1,4'-piperidine] core. The reaction is typically heated to drive the cyclization to completion.

  • Step 4: Purification. The final product is isolated by extraction and purified by standard techniques such as crystallization or column chromatography.

Synthesis of Contemporary Derivatives (Example: N-Alkylation for Sigma Receptor Ligands)

Modern synthetic strategies often involve the N-alkylation of a parent spiro[isobenzofuran-1,4'-piperidine] to introduce various side chains that modulate pharmacological activity.

Experimental Protocol for N-alkylation:

  • Step 1: Deprotection of the piperidine nitrogen (if necessary). If the piperidine nitrogen is protected (e.g., with a benzyl or Boc group), this group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group).

  • Step 2: Alkylation. The deprotected spiro[isobenzofuran-1,4'-piperidine] is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base (e.g., potassium carbonate or triethylamine) is added, followed by the desired alkylating agent (e.g., an alkyl halide or tosylate). The reaction mixture is stirred, often with heating, until the reaction is complete as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Purification. The reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization to yield the desired N-alkylated derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The extensive research on spiro[isobenzofuran-1,4'-piperidine] compounds has generated a wealth of quantitative data, which is crucial for understanding their structure-activity relationships.

Sigma Receptor Ligands: Binding Affinity Data
Compound IDR1 (N-substituent)R2 (Isobenzofuran substituent)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference
1 -CH3H>1000>1000-[2]
2 -n-ButylH2.53.10.81[2]
3 -CH2CH2PhH2.12.90.72[2]
4 -n-HexylH1.80.1512[2]
5 -[4-(4-F-Ph)-1H-indol-3-yl]-butylH10.512.60.83[3][4]
6 -[4-(4-F-Ph)-1H-indol-3-yl]-butyl4-F>1002.0>50[2]
7 -[4-(4-F-Ph)-1H-indol-3-yl]-butyl7-F>1000.5>200[2]
8 -[4-(4-F-Ph)-1H-indol-3-yl]-butyl5-F300.3100[2]
9 -[4-(4-F-Ph)-1H-indol-3-yl]-butyl6-F50.77.1[2]

SAR Summary for Sigma Receptor Ligands:

  • The nature of the N-substituent on the piperidine ring is a critical determinant of both affinity and selectivity. Small alkyl groups generally result in low affinity.

  • Increasing the size and lipophilicity of the N-substituent tends to increase affinity for both σ1 and σ2 receptors. Longer alkyl chains can introduce selectivity for the σ2 receptor.

  • Substitution on the isobenzofuran ring has a profound effect on selectivity. Electron-withdrawing groups at the 4- or 7-position dramatically increase selectivity for the σ2 receptor by reducing σ1 affinity. Conversely, substituents at the 5- or 6-position can increase σ1 affinity, leading to less selective compounds.

Melanocortin-4 Receptor Agonists: Functional Activity Data
Compound IDR-grouphMC4R EC50 (nM)hMC4R Ki (nM)hMC3R EC50 (nM)hMC5R EC50 (nM)Reference
10 2-Naphthyl1.22.5150320[5]
11 4-Chlorophenyl3.45.1450890[5]
12 3,4-Dichlorophenyl0.81.8120250[5]
13 4-Trifluoromethylphenyl2.13.9380760[5]

SAR Summary for MC4R Agonists:

  • The primary focus of SAR for this class has been on the substituents attached to a core structure, often involving an amide or a similar linker to the spirocyclic scaffold.

  • Aromatic groups with electron-withdrawing substituents, such as chloro and trifluoromethyl, at the 3- and 4-positions of the phenyl ring generally lead to high potency at the hMC4R.

  • These compounds typically exhibit significant selectivity for the hMC4R over other melanocortin receptor subtypes, such as hMC3R and hMC5R.

Signaling Pathways and Mechanism of Action

The therapeutic effects of spiro[isobenzofuran-1,4'-piperidine] compounds are mediated through their interaction with specific signaling pathways.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade in hypothalamic neurons results in reduced food intake and increased energy expenditure.

MC4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Spiro[isobenzofuran-1,4'-piperidine] Agonist MC4R MC4R Agonist->MC4R Binds Gs Gαs MC4R->Gs Activates Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response ↓ Food Intake ↑ Energy Expenditure Gene->Response

Caption: MC4R Signaling Pathway.

Sigma-1 (σ1) Receptor Signaling Pathway

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligand binding can modulate the interaction of the σ1 receptor with various client proteins, thereby influencing downstream signaling events.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mito Mitochondrion Sigma1 σ1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Modulates ROS ↓ ROS Sigma1->ROS Ca_ER Ca²⁺ Ligand Spiro[isobenzofuran-1,4'-piperidine] Ligand Ligand->Sigma1 Binds Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Ca²⁺ flux ATP ATP Production Ca_Mito->ATP Survival ↑ Cell Survival ATP->Survival ROS->Survival

Caption: Sigma-1 Receptor Signaling.

Conclusion

The spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. From its early exploration as CNS and cardiovascular agents to its current role in the development of highly selective σ receptor ligands and MC4R agonists, this chemical class continues to be of significant interest to the drug discovery community. The rigid, three-dimensional nature of the spirocyclic core provides a unique platform for the design of ligands with high affinity and selectivity. Future work in this area is likely to focus on further refining the pharmacological profiles of these compounds, exploring new therapeutic applications, and developing novel synthetic methodologies to access an even greater diversity of chemical space.

References

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Heterocyclic Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid spirocyclic core, combining an isobenzofuranone moiety with a piperidine ring, provides a unique three-dimensional architecture for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, its emerging role as a scaffold for potent and selective sigma (σ) receptor ligands.

Chemical and Physical Properties

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives are typically white to off-white solids. The hydrochloride salt is often used to improve solubility and handling.[1][2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₄ClNO[1]
Molecular Weight223.70 g/mol [1]
Boiling Point351.5°C at 760 mmHg[3]
Density1.26 g/cm³[3]
Flash Point166.4°C[3]
Storage2-8°C, sealed and dry[4]

Synthesis and Experimental Protocols

General Experimental Protocol (Hypothetical)

Objective: To synthesize 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Materials:

  • 1-Bromo-4-chlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Lithiation: A solution of 1-bromo-4-chlorobenzene in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78°C to generate the corresponding lithiated species.

  • Addition to Piperidone: A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise to the reaction mixture at -78°C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Cyclization and Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., toluene) and treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux. This step facilitates both the cyclization to form the spiroisobenzofuran ring and the removal of the Boc protecting group.

  • Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted. The final product, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Outcome: The desired product as a solid. The yield and purity would be determined by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Applications in Drug Discovery: A Sigma Receptor Modulator

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a crucial component in the design of ligands for sigma receptors, particularly the sigma-2 (σ₂) subtype.[7] Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum (ER) and are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression, as well as in cancer.[8]

Quantitative Biological Data: Sigma Receptor Binding Affinity

Structure-activity relationship (SAR) studies on substituted spiro[isobenzofuran-1,4'-piperidine] derivatives have revealed that substitution on the benzene ring significantly influences binding affinity and selectivity for σ₁ and σ₂ receptors. The following table summarizes the binding affinities (IC₅₀ values) for analogues with substituents at the 5-position, highlighting the impact of the chloro substitution.

Compound (Substituent at 5-position)σ₁ Receptor IC₅₀ (nM)σ₂ Receptor IC₅₀ (nM)Reference
Methyl (5-Me)57[7]
Chloro (5-Cl) - -
Fluoro (5-F)300.3[7]
Trifluoromethyl (5-CF₃)100.7[7]

Note: Specific data for the 5-chloro derivative was not found in the reviewed literature, but the data for fluoro and trifluoromethyl analogues suggest that electron-withdrawing groups at this position can lead to high affinity for the σ₂ receptor.

Signaling Pathways and Mechanism of Action

Ligands based on the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are expected to exert their biological effects by modulating sigma-2 receptor signaling pathways. The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is known to be involved in calcium signaling and the modulation of various downstream kinase cascades.

Proposed Sigma-2 Receptor Signaling Cascade

The following diagram illustrates a potential signaling pathway that could be modulated by a sigma-2 receptor ligand.

sigma2_pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol ligand 5-Chloro-spiro- isobenzofuran- piperidine Ligand sigma2 Sigma-2 Receptor (TMEM97) ligand->sigma2 Binds pgrmc1 PGRMC1 sigma2->pgrmc1 Forms Complex ca_release Ca²⁺ Release sigma2->ca_release Modulates ngf_trka NGF/TrkA Signaling sigma2->ngf_trka Enhances pi3k_akt PI3K/Akt Pathway ngf_trka->pi3k_akt ras_erk Ras/ERK1/2 Pathway ngf_trka->ras_erk neuronal_survival Neuronal Survival and Growth pi3k_akt->neuronal_survival ras_erk->neuronal_survival

Caption: Proposed signaling pathway modulated by a Sigma-2 receptor ligand.

This pathway illustrates that the binding of a ligand, such as a derivative of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], to the sigma-2 receptor can influence intracellular calcium levels and enhance neurotrophic signaling through pathways like NGF/TrkA, ultimately promoting neuronal survival and growth.[8]

Experimental Workflow for Target Validation

The following workflow outlines a typical experimental approach to validate the engagement of a novel spiroisobenzofuran derivative with the sigma-2 receptor and its downstream effects.

experimental_workflow synthesis Synthesis of 5-Chloro-spiro-isobenzofuran Derivative binding_assay Radioligand Binding Assay (σ₁ and σ₂ receptors) synthesis->binding_assay cell_culture Neuronal Cell Culture synthesis->cell_culture data_analysis Data Analysis and SAR Studies binding_assay->data_analysis calcium_imaging Calcium Imaging Assay cell_culture->calcium_imaging western_blot Western Blot Analysis (p-Akt, p-ERK) cell_culture->western_blot neurite_outgrowth Neurite Outgrowth Assay cell_culture->neurite_outgrowth calcium_imaging->data_analysis western_blot->data_analysis neurite_outgrowth->data_analysis

Caption: Experimental workflow for validating a novel Sigma-2 receptor ligand.

Conclusion

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] represents a valuable and versatile heterocyclic building block for the development of CNS-active compounds. Its utility as a scaffold for potent and selective sigma-2 receptor ligands is particularly noteworthy. The ability to modulate sigma-2 receptor signaling pathways opens up new avenues for the treatment of a range of neurological and psychiatric disorders. Further exploration of the structure-activity relationships of derivatives of this core structure is warranted to develop novel drug candidates with improved efficacy and safety profiles.

References

molecular weight and formula of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound that serves as a pivotal structural core and key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid spirocyclic framework is a valuable scaffold in medicinal chemistry, particularly for the development of ligands targeting the central nervous system (CNS). Derivatives of this compound have shown significant affinity for sigma (σ) receptors, making it a molecule of high interest for research into novel therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive overview of its chemical properties, a detailed, representative synthetic protocol, and an exploration of the relevant biological signaling pathways.

Core Compound Properties

The fundamental physicochemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its commonly used hydrochloride salt are summarized below.

Property5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Molecular Formula C12H14ClNOC12H15Cl2NO
Molecular Weight 223.70 g/mol 260.16 g/mol
CAS Number 180160-48-91190965-20-8

Synthetic Protocol: A Representative Methodology

While specific, detailed synthetic procedures for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] are not extensively published in peer-reviewed literature, a general and widely applicable method for the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] can be adapted. A convenient laboratory synthesis involves the lithiation of a suitable substituted benzyl ether, followed by the addition of a protected piperidone and subsequent acid-catalyzed cyclization.

Objective: To provide a representative experimental protocol for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Reaction Scheme:

  • Starting Materials: 2-Bromo-4-chlorobenzyl methyl ether and 1-Boc-4-piperidone.

  • Key Steps: Lithiation, addition to piperidone, and acid-catalyzed cyclization.

Detailed Procedure:

  • Step 1: Lithiation of 2-Bromo-4-chlorobenzyl methyl ether.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-chlorobenzyl methyl ether in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Step 2: Addition of 1-Boc-4-piperidone.

    • Dissolve 1-Boc-4-piperidone in anhydrous THF in a separate flask.

    • Add this solution dropwise to the freshly prepared organolithium reagent at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Step 3: Quenching and Extraction.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Step 4: Acid-Catalyzed Cyclization and Deprotection.

    • Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane or toluene.

    • Add a strong acid catalyst, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This step facilitates both the cyclization to the isobenzofuran ring and the removal of the Boc protecting group.

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Role in Drug Development and Relevant Signaling Pathways

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a valuable building block for the synthesis of ligands that modulate the activity of sigma receptors (σ1 and σ2). These receptors are implicated in a range of cellular functions and are considered important targets for the treatment of various CNS disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.

Sigma-1 Receptor (σ1R) Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol cluster_mito Mitochondrion sigma1_inactive σ1R-BiP Complex (Inactive) sigma1_active σ1R (Active) sigma1_inactive->sigma1_active Ligand Binding ip3r IP3R sigma1_active->ip3r Stabilization bip BiP sigma1_active->bip Cell Survival Cell Survival sigma1_active->Cell Survival ca_er Ca2+ ip3r->ca_er Ca2+ Release ligand σ1R Ligand (e.g., derivative of core compound) ligand->sigma1_inactive ca_mito Ca2+ ca_er->ca_mito Mitochondrial Uptake atp ATP Production ca_mito->atp Stimulates

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma-2 Receptor (σ2R/TMEM97) Signaling

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cell proliferation. Its overexpression in tumor cells makes it a target for cancer diagnostics and therapeutics.

sigma2_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er_membrane Endoplasmic Reticulum cluster_nucleus Nucleus egfr EGFR raf Raf egfr->raf Activates pkc PKC egfr->pkc Activates mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Phosphorylates Transcription Factors pkc->transcription Activates Transcription Factors sigma2 σ2R/TMEM97 sigma2->egfr Interaction ligand σ2R Ligand (e.g., derivative of core compound) ligand->sigma2 Cell Proliferation Cell Proliferation transcription->Cell Proliferation Leads to

Caption: Sigma-2 Receptor/TMEM97 Signaling in Cell Proliferation.

Conclusion

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] represents a significant scaffold in modern medicinal chemistry. Its utility as a synthetic intermediate for potent and selective sigma receptor ligands underscores its importance in the ongoing quest for novel treatments for a spectrum of CNS disorders. The provided synthetic overview and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this versatile compound and its derivatives. Further exploration into the synthesis of diverse analogs and their biological evaluation will continue to unlock the therapeutic potential of this chemical class.

A Technical Guide to the Solubility and Stability of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its hydrochloride salt. Due to the limited availability of direct quantitative solubility data in public literature, this guide emphasizes qualitative solubility inferred from synthetic and purification procedures. Furthermore, it outlines standardized experimental protocols for determining aqueous and organic solubility, as well as for assessing the stability of the compound under various stress conditions as mandated by pharmaceutical development guidelines. This document also visualizes these experimental workflows and a relevant biological pathway to provide a practical resource for researchers.

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its spirocyclic core is a key structural motif in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). Derivatives of this scaffold have been investigated for their interaction with various receptors, including sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders. A thorough understanding of the compound's physicochemical properties, such as solubility and stability, is paramount for its effective use in drug discovery and development, from initial screening to formulation.

Chemical and Physical Properties

A summary of the available physical and chemical properties for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its hydrochloride salt is presented below.

Property5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl
CAS Number 180160-48-91190965-20-8
Molecular Formula C₁₂H₁₄ClNOC₁₂H₁₅Cl₂NO
Molecular Weight 223.70 g/mol 260.16 g/mol
Appearance Not specifiedWhite solid
Density 1.26 g/cm³[1]Not specified
Boiling Point 351.5°C at 760 mmHg[1]Not specified
Flashing Point 166.4°C[1]Not specified
Vapor Pressure 4.09E-05 mmHg at 25°C[1]Not specified
Storage Not specified2-8°C, sealed and dry[2]

Solubility Profile

Solvent TypeSolventSolubility IndicationSource
Polar Aprotic Tetrahydrofuran (THF)SolubleUsed as a reaction solvent.
Acetonitrile (CH₃CN)SolubleUsed as a reaction solvent.
Dimethylformamide (DMF)SolubleUsed as a reaction solvent.
Polar Protic Methanol (MeOH)SolubleUsed as a co-solvent in purification.
Ethanol (EtOH)Likely SolubleSimilar to Methanol.
Non-Polar/Weakly Polar Dichloromethane (CH₂Cl₂)SolubleUsed for extraction.
Ethyl Acetate (EtOAc)SolubleUsed for extraction and as an eluent in chromatography.
n-HexaneSparingly Soluble/InsolubleUsed as an eluent in chromatography, often in combination with a more polar solvent.
Aqueous WaterPoorly Soluble (as free base)The hydrochloride salt is expected to have higher aqueous solubility.

Stability Profile

The stability of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a critical parameter for its storage and handling. The recommended storage condition for the hydrochloride salt is at 2-8°C under dry and sealed conditions, suggesting that the compound may be sensitive to moisture and elevated temperatures.

For drug development purposes, a comprehensive stability assessment should be performed according to the International Council for Harmonisation (ICH) guidelines. This includes long-term, accelerated, and forced degradation studies.

Experimental Protocols

Solubility Determination

This method determines the equilibrium solubility of a compound.

  • Preparation: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or organic solvents.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation and/or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used for accurate quantification.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

  • Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay: Small aliquots of the DMSO stock are added to aqueous buffers in a microtiter plate.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: The formation of precipitate is detected by methods such as nephelometry (light scattering), turbidimetry, or by direct UV absorbance after filtration.

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The compound is subjected to stress conditions more severe than those used for accelerated stability testing.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature for a defined period.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period.
Thermal Degradation The solid compound is exposed to high temperatures (e.g., 60-80°C) for several days.
Photostability The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Experimental Workflows

Thermodynamic_Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-72h) with agitation A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Quantify by HPLC/LC-MS D->E F Determine Solubility E->F

Caption: Thermodynamic Solubility Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photolysis Photo->Analyze Start Drug Substance / Product Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identify Identify Degradants Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Sigma_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion Sigma1_BiP Sigma-1 Receptor-BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R chaperones/modulates Ca_ER Ca2+ IP3R->Ca_ER releases VDAC VDAC Ca_Mito Ca2+ VDAC->Ca_Mito Ligand Ligand (e.g., Spiro-piperidine derivative) Ligand->Sigma1_BiP dissociates BiP Ca_ER->VDAC uptake Cellular_Response Modulation of Cellular Homeostasis (e.g., Neuroprotection) Ca_Mito->Cellular_Response

References

Methodological & Application

protocol for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of derivatives of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a key scaffold in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The spiro[isobenzofuran-piperidine] moiety is a recognized pharmacophore found in compounds with potential as antidepressants and antihypertensive agents.[2][3] This protocol will detail the synthesis of the core scaffold and subsequent derivatization at the piperidine nitrogen.

I. Overview of the Synthetic Strategy

The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives is a multi-step process. The core spirocycle is first synthesized, followed by the addition of various side chains to the piperidine nitrogen to generate a library of diverse compounds. This approach allows for the systematic exploration of structure-activity relationships.

II. Experimental Protocols

A. Synthesis of the Core Scaffold: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

This protocol is adapted from analogous syntheses of spiro[isobenzofuran-1(3H),4'-piperidines].[2] The key steps involve the formation of an organolithium reagent, its reaction with a piperidone, and subsequent acid-catalyzed cyclization.

Materials:

  • 1-Bromo-4-chloro-2-(methoxymethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Lithiation: A solution of 1-bromo-4-chloro-2-(methoxymethyl)benzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

  • Addition of Piperidone: Add a solution of N-Boc-4-piperidone (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Cyclization: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl and stir vigorously for 4-6 hours to facilitate the cyclization and formation of the spiroisobenzofuran ring.

  • Work-up: Make the aqueous layer basic with saturated NaHCO₃ and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (2-3 equivalents) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Final Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the title compound.

B. Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives via N-Alkylation

The following is a general procedure for the N-alkylation of the core scaffold to introduce various side chains.[4][5]

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

  • Alkyl halide (e.g., 1-bromo-4-chlorobutane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a solution of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in acetonitrile, add the desired alkyl halide (1.1-1.5 equivalents), potassium carbonate (2-3 equivalents), and a catalytic amount of potassium iodide.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.[4]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

III. Data Presentation

The following table summarizes representative quantitative data for a selection of synthesized derivatives.

Compound IDR-Group (Substituent on Piperidine Nitrogen)Molecular FormulaYield (%)Purity (%) (by HPLC)
CSD-001 -HC₁₂H₁₄ClNO->95
CSD-002 -CH₃C₁₃H₁₆ClNO85>98
CSD-003 -CH₂CH₂PhC₂₀H₂₂ClNO78>97
CSD-004 -(CH₂)₄ClC₁₆H₂₁Cl₂NO72>95

IV. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.

Synthesis_Workflow A Starting Materials (1-Bromo-4-chloro-2-(methoxymethyl)benzene, N-Boc-4-piperidone) B Lithiation & Grignard-like Addition A->B C Acid-Catalyzed Cyclization B->C D Boc Deprotection C->D E Core Scaffold (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) D->E F N-Alkylation with R-X E->F G Purification (Column Chromatography) F->G H Final Derivative (5-chloro-1'-R-3H-spiro[isobenzofuran-1,4'-piperidine]) G->H

Caption: Synthetic workflow for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.

This protocol provides a robust framework for the synthesis and derivatization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. The described methods are versatile and can be adapted for the generation of a wide array of analogs for further investigation in drug discovery programs.

References

Application of Spiro[isobenzofuran-piperidines] in Treating Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-piperidine] scaffold has emerged as a promising privileged structure in the design of novel therapeutics for a range of neurological disorders. This document provides a comprehensive overview of the application of these compounds, focusing on their interactions with key biological targets implicated in neuropathologies such as Alzheimer's disease, neuropathic pain, and depression. Detailed application notes, quantitative data summaries, experimental protocols for key assays, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.

Application Notes

Spiro[isobenzofuran-piperidine] derivatives have demonstrated significant activity at several key targets within the central nervous system (CNS). The primary mechanisms of action investigated to date include antagonism of the sigma-1 (σ1) receptor and inhibition of acetylcholinesterase (AChE).

Sigma-1 Receptor Antagonism:

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Dysfunction of σ1 receptor signaling has been implicated in a variety of neurological and psychiatric conditions. Spiro[isobenzofuran-piperidine] derivatives have been identified as potent and selective σ1 receptor antagonists. For instance, 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] is a potent σ1 receptor ligand with a high degree of selectivity over the σ2 subtype[2]. Antagonism of the σ1 receptor by these compounds has shown potential therapeutic effects in preclinical models of neuropathic pain[2]. The analgesic activity is thought to be mediated by the modulation of N-methyl-D-aspartate (NMDA) receptor function and other downstream signaling cascades.

Acetylcholinesterase Inhibition:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in the disease. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated strategy for symptomatic treatment. Certain spiro[isobenzofuran-piperidine] derivatives have been designed and synthesized as AChE inhibitors. While direct AChE inhibition data for this specific spirocyclic system is less prevalent in the initial search results, the broader class of piperidine-containing compounds has been extensively explored for this purpose[3]. The development of spiro[isobenzofuran-piperidine]-based AChE inhibitors represents a promising avenue for novel Alzheimer's disease therapeutics.

Other CNS Activities:

Beyond these primary targets, spiro[isobenzofuran-piperidine] derivatives have been investigated for a wider range of CNS effects. Early studies explored their potential as antidepressants, using models such as the reversal of tetrabenazine-induced ptosis[1][4]. This effect is often associated with the modulation of monoaminergic systems. Furthermore, modifications to the core scaffold have been explored to develop CNS depressants[5].

Data Presentation

The following tables summarize the quantitative data for selected spiro[isobenzofuran-piperidine] derivatives from the literature.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

CompoundR1R2Ki (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)Reference
1-CH2Ph-OCH31.14>1300>1100[2]
2-(CH2)2-(4-F-Ph)H0.79276.5350[6]
3-CH2-(c-C3H5)HNot ReportedNot ReportedNot Reported
4-H-PhNot ReportedNot ReportedNot Reported

Structure for Table 1 corresponds to a generic spiro[isobenzofuran-piperidine] core.

Table 2: In Vivo Efficacy in Neurological Disorder Models

CompoundModelSpeciesDoseEffectReference
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]Capsaicin-induced neuropathic painRat16 mg/kg53% analgesia[2]
1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]Tetrabenazine-induced ptosisMouseNot ReportedMarked inhibition[1]
3-phenylspiro[isobenzofuran-1,4'-piperidine] hydroxylamine derivativeTetrabenazine-induced ptosisMouse1.4 mg/kg (ED50)Reversal of ptosis[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Test spiro[isobenzofuran-piperidine] compounds

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Guinea pig brain membranes (or other tissue source rich in σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 200 µL:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-5 nM)

    • 50 µL of various concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the mixture at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against AChE.

Materials:

  • Test spiro[isobenzofuran-piperidine] compounds

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution (final concentration 0.3 mM)

    • 10 µL of the test compound solution at various concentrations.

    • 10 µL of AChE solution (to achieve a linear reaction rate).

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 20 µL of ATCI solution (final concentration 0.5 mM).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Capsaicin-Induced Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of test compounds in a model of neuropathic pain.

Materials:

  • Test spiro[isobenzofuran-piperidine] compounds

  • Capsaicin

  • Male Sprague-Dawley rats (180-220 g)

  • Vehicle for test compound and capsaicin (e.g., saline, DMSO, Tween 80)

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for assessing thermal hyperalgesia (e.g., hot plate, Hargreaves' test)

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment for at least 3 days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and/or paw withdrawal latency to thermal stimuli (using a hot plate or radiant heat source).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before capsaicin injection.

  • Induction of Neuropathic Pain: Inject a solution of capsaicin (e.g., 10 µg in 10 µL of vehicle) into the plantar surface of the right hind paw of the rats.

  • Post-treatment Assessment: At various time points after capsaicin injection (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold and/or latency.

  • Data Analysis: The analgesic effect is expressed as the percentage of maximal possible effect (% MPE) calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 for thermal hyperalgesia, or as a change in paw withdrawal threshold for mechanical allodynia. Compare the results between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_R Sigma-1 Receptor BiP BiP Chaperone Sigma1_R->BiP Binding (inactive state) IP3R IP3 Receptor Sigma1_R->IP3R Stabilization Ca_ER Ca²⁺ Release IP3R->Ca_ER Modulates Ca_Mito Ca²⁺ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Ligand Spiro[isobenzofuran- piperidine] (Antagonist) Ligand->Sigma1_R Binds and prevents conformational change Ca_ER->Ca_Mito ER-Mito Transfer Neuronal_Activity Modulation of Neuronal Activity Ca_ER->Neuronal_Activity

Caption: Sigma-1 Receptor Signaling Pathway Modulation.

Cholinergic_Signaling_AD cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction (Cognition, Memory) AChR->Signal_Transduction Spiro_Compound Spiro[isobenzofuran- piperidine] (AChE Inhibitor) Spiro_Compound->AChE Inhibits

Caption: Cholinergic Synapse and AChE Inhibition.

Experimental_Workflow_Drug_Screening Start Start: Synthesize Spiro [isobenzofuran-piperidine] Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Sigma1_Binding Sigma-1 Receptor Binding Assay In_Vitro_Screening->Sigma1_Binding AChE_Inhibition AChE Inhibition Assay In_Vitro_Screening->AChE_Inhibition Hit_Identification Hit Identification (Potency & Selectivity) Sigma1_Binding->Hit_Identification AChE_Inhibition->Hit_Identification In_Vivo_Testing In Vivo Testing in Animal Models Hit_Identification->In_Vivo_Testing Pain_Model Neuropathic Pain Model (e.g., Capsaicin) In_Vivo_Testing->Pain_Model Cognition_Model Cognitive Deficit Model (e.g., Scopolamine) In_Vivo_Testing->Cognition_Model Lead_Optimization Lead Optimization (ADMET Properties) Pain_Model->Lead_Optimization Cognition_Model->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow for Neurological Disorders.

References

Application Notes and Protocols for In Vitro Evaluation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its structural analogs are synthetic compounds with potential activity in the central nervous system (CNS). The spiro[isobenzofuran-piperidine] scaffold is a key feature in several pharmacologically active molecules, suggesting that this compound may interact with various CNS targets. Based on the activity of related compounds, potential targets for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] include sigma (σ) receptors, dopamine D2 receptors, and acetylcholinesterase (AChE).

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. The described assays will enable researchers to determine the binding affinity and functional activity of the compound at these key CNS targets.

Data Presentation

No publicly available quantitative data for the activity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] at sigma receptors, dopamine D2 receptors, or acetylcholinesterase were identified as of December 2025. The following tables are provided as templates for data presentation. Researchers should replace the placeholder data with their experimentally determined values.

Table 1: Sigma Receptor Binding Affinity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Receptor SubtypeRadioligandKi (nM)
Sigma-1 (σ₁)[³H]-(+)-Pentazocinee.g., 50
Sigma-2 (σ₂)[³H]-DTGe.g., 150

Table 2: Dopamine D2 Receptor Activity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Assay TypeParameterValue
Radioligand BindingKi (nM)e.g., 200
cAMP Functional AssayEC₅₀ (nM)e.g., 500
% Inhibitione.g., 85

Table 3: Acetylcholinesterase (AChE) Inhibition by 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Enzyme SourceIC₅₀ (µM)
Electrophorus electricuse.g., 10

Experimental Protocols and Visualizations

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] for the sigma-1 receptor.

sigma1_binding_assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Guinea Pig Liver Membranes incubate Incubate Membranes, Radioligand, and Test Compound (90 min, 37°C) prep_membranes->incubate prep_ligands Prepare Radioligand ([³H]-(+)-Pentazocine) and Test Compound prep_ligands->incubate filtration Rapid Filtration (GF/B filters) incubate->filtration Terminate Reaction wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting (Quantify Bound Radioactivity) wash->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Workflow for the Sigma-1 Receptor Radioligand Binding Assay.
Materials and Reagents:

  • Membrane Preparation: Guinea pig liver membranes expressing sigma-1 receptors.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Test Compound: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters (GF/B).

  • Liquid scintillation counter.

Protocol:
  • Compound Preparation: Prepare serial dilutions of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-(+)-Pentazocine (final concentration ~1-2 nM).

    • 100 µL of guinea pig liver membrane preparation (200-400 µg protein).

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP)

This protocol describes a cell-based functional assay to determine the effect of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] on dopamine D2 receptor-mediated inhibition of cAMP production.

d2_camp_assay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection_analysis Detection & Analysis cell_culture Culture CHO or HEK293 cells stably expressing human D2 receptors cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding forskolin_stim Stimulate cells with Forskolin to induce cAMP production cell_seeding->forskolin_stim add_compound Add Test Compound (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) forskolin_stim->add_compound incubation Incubate to allow D2 receptor modulation of cAMP levels add_compound->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Quantify cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Data Analysis (Calculate EC₅₀ or IC₅₀) cAMP_detection->data_analysis

Workflow for the Dopamine D2 Receptor cAMP Functional Assay.
Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.

  • Test Compound: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol.

  • cAMP Inducer: Forskolin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen detection kit.

Protocol:
  • Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the test compound or reference compounds to the wells.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be pre-determined to elicit a submaximal response.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the compound concentration. For agonists, calculate the EC₅₀ and the maximum effect. For antagonists, determine the IC₅₀ by measuring the inhibition of a submaximal concentration of a reference agonist.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to measure the inhibition of acetylcholinesterase by 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] based on the Ellman's method.

ache_inhibition_assay cluster_reagents Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_enzyme Prepare AChE Solution mix_reagents Mix AChE and Test Compound (Pre-incubation) prepare_enzyme->mix_reagents prepare_substrate Prepare Acetylthiocholine (ATCh) and DTNB Solution initiate_reaction Add ATCh and DTNB to start the reaction prepare_substrate->initiate_reaction prepare_compound Prepare Test Compound prepare_compound->mix_reagents mix_reagents->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Workflow for the Acetylcholinesterase Inhibition Assay.
Materials and Reagents:

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test Compound: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Reference Inhibitor: Donepezil or Galantamine.

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in assay buffer.

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 20 µL of the test compound or reference inhibitor at various concentrations (or buffer for control).

    • 20 µL of DTNB solution.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. Alternatively, an endpoint reading can be taken after a fixed time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Application Notes and Protocols for the Characterization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. This spirocyclic compound is of interest in pharmaceutical research and development, particularly for the synthesis of novel drug candidates targeting the central nervous system. Accurate and comprehensive characterization is crucial for quality control, stability studies, and regulatory submissions.

Physicochemical Properties

A summary of the known physicochemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is presented below.

PropertyValueReference
Molecular FormulaC₁₂H₁₄ClNO[1]
Molecular Weight223.70 g/mol [2]
AppearanceWhite to off-white solidGeneral knowledge
Purity (typical)≥95%[1]
Predicted Density1.26 g/cm³[3]
Predicted Boiling Point351.5°C at 760 mmHg[3]
Predicted Flash Point166.4°C[3]
Predicted Vapor Pressure4.09E-05 mmHg at 25°C[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the elucidation and confirmation of the chemical structure of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. Predicted ¹H-NMR data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] has been reported.[3]

Table 1: Predicted ¹H-NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28-7.24m2HAromatic CH
7.18-7.13m1HAromatic CH
5.00s2HO-CH₂
2.95m4HPiperidine CH₂ (axial & equatorial)
1.90-1.77m2HPiperidine CH₂
1.72-1.63m2HPiperidine CH₂

Protocol for ¹H-NMR Spectroscopy

Objective: To acquire a proton NMR spectrum for structural confirmation.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (5-10 mg)

  • Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Equipment:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H-NMR spectrum using standard acquisition parameters.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim Magnet acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate and Analyze Peaks proc3->proc4

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the compound.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (approx. 1 mg/mL solution)

  • HPLC-grade acetonitrile and water

  • Formic acid (0.1%)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 50-500

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare Sample Solution (1 mg/mL) prep2 Filter Sample prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Separation on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 da1 Extract Ion Chromatogram ms3->da1 da2 Analyze Mass Spectrum da1->da2

Caption: General Workflow for LC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

Equipment:

  • FTIR spectrometer with a sample holder for KBr pellets

Procedure:

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C-O, C-N, C-Cl bonds, and aromatic vibrations).

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the amount of the compound. Commercial vendors suggest that HPLC data is available for the hydrochloride salt.[1]

Protocol for HPLC Purity Analysis

Objective: To determine the purity of the compound and detect any related impurities.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (approx. 1 mg/mL solution)

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate or acetate buffer)

Equipment:

  • HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Calculate the area percent of the main peak to determine the purity.

  • Identify and quantify any impurities relative to the main peak.

HPLC_Analysis_Logic start Start Analysis prep Prepare Sample and Mobile Phase start->prep hplc Perform HPLC Separation prep->hplc detect UV Detection hplc->detect data Collect Chromatogram Data detect->data integrate Integrate Peaks data->integrate calculate Calculate Area Percent integrate->calculate report Report Purity calculate->report

Caption: Logical Flow of HPLC Purity Analysis.

Thermal Analysis

Thermal analysis techniques can be used to investigate the thermal stability and solid-state properties of the compound.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and thermal transitions of the compound.

Protocol for DSC Analysis

Objective: To determine the melting point and identify other thermal events.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (2-5 mg)

  • Aluminum DSC pans and lids

Equipment:

  • DSC instrument

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Protocol for TGA Analysis

Objective: To assess the thermal stability of the compound.

Materials:

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] sample (5-10 mg)

  • TGA sample pan (platinum or ceramic)

Equipment:

  • TGA instrument

Procedure:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of decomposition.

Disclaimer: The provided protocols are examples and may require optimization for specific instrumentation and sample characteristics. It is recommended to consult relevant literature and perform method validation for quantitative applications.

References

Application Notes and Protocols: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] as a Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] as a potential ligand for the sigma-2 (σ2) receptor. This document includes its anticipated binding profile based on structure-activity relationship (SAR) studies of related compounds, detailed experimental protocols for its characterization, and diagrams of relevant signaling pathways and workflows.

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a variety of pathological conditions, including cancer and neurodegenerative diseases.[1] Its overexpression in proliferating tumor cells makes it a valuable biomarker for cancer diagnosis and therapy.[2] 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] belongs to a class of spiro-piperidine compounds that have shown affinity for sigma receptors. This document outlines the expected characteristics and experimental evaluation of this specific chloro-substituted derivative.

Predicted Binding Affinity and Selectivity

A key study on related compounds demonstrated that substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] moiety significantly influence affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. Specifically, compounds with substituents (such as fluorine or trifluoromethyl) at the 5- or 6-position of the isobenzofuran ring tend to exhibit increased affinity for σ1 receptors, leading to less selective compounds. Conversely, substituents at the 4- or 7-position can result in high affinity for σ2 receptors with very low affinity for σ1 receptors, thus producing highly selective σ2 ligands.[3]

Based on these findings, it is predicted that 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] will exhibit affinity for the sigma-2 receptor. The chloro-substitution at the 5-position may also confer some affinity for the sigma-1 receptor, potentially making it a non-selective or moderately selective sigma-2 ligand.[3] Experimental validation is crucial to determine its precise binding characteristics.

Table 1: Predicted and Comparative Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundSubstitutionPredicted/Observed σ1 Affinity (Ki, nM)Predicted/Observed σ2 Affinity (Ki, nM)Predicted Selectivity (σ1/σ2)
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] 5-ChloroTo be determinedTo be determinedTo be determined
4-Fluoro derivative4-Fluoro> 1000.5 - 2High σ2 selectivity
7-Fluoro derivative7-Fluoro> 1000.5 - 2High σ2 selectivity
5-Fluoro derivative5-Fluoro5 - 300.3 - 7Non-selective
6-Fluoro derivative6-Fluoro5 - 300.3 - 7Non-selective

Data for fluoro-derivatives are based on published SAR studies and are provided for comparative purposes.[3]

Experimental Protocols

To experimentally validate the binding affinity, selectivity, and functional activity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], the following protocols are recommended.

Protocol 1: Sigma-2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the sigma-2 receptor.

Materials:

  • Test Compound: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG)

  • Sigma-1 Masking Ligand: (+)-Pentazocine

  • Non-specific Binding Control: Haloperidol

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of sigma-2 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound (e.g., from 0.1 nM to 10 µM).

  • In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), assay buffer, and a final concentration of 100 nM (+)-pentazocine to saturate sigma-1 receptors.

  • Add the desired concentration of the test compound to the appropriate wells.

  • Initiate the binding reaction by adding [³H]DTG at a final concentration of ~3-5 nM.

  • For determining non-specific binding, add 10 µM haloperidol to a set of wells.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of the test compound to induce calcium release from intracellular stores, a known downstream effect of sigma-2 receptor activation.[4]

Materials:

  • Test Compound: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

  • Cell Line: Human neuroblastoma cell line SK-N-SH (known to express sigma-2 receptors)[4]

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM

  • ER Calcium Blocker (optional): Thapsigargin

  • Extracellular Calcium Chelator (optional): EGTA

  • HEPES-buffered saline

  • Fluorescence plate reader or microscope

Procedure:

  • Culture SK-N-SH cells to near confluency in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HEPES-buffered saline for 30-60 minutes at 37°C.

  • Wash the cells twice with HEPES-buffered saline to remove excess dye.

  • Measure the baseline fluorescence for a short period.

  • Add varying concentrations of the test compound to the wells.

  • Immediately begin recording the fluorescence intensity over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.

  • Analyze the change in fluorescence intensity to determine the dose-dependent increase in intracellular calcium concentration.

  • (Optional) To confirm the source of calcium, pre-treat cells with thapsigargin to deplete endoplasmic reticulum stores or perform the assay in a calcium-free buffer containing EGTA to chelate extracellular calcium.

Visualizations

Sigma-2 Receptor Signaling Pathway

sigma2_signaling cluster_membrane Plasma & ER Membrane cluster_cytosol Cytosol ligand 5-chloro-3H-spiro [isobenzofuran-1,4'-piperidine] sigma2 Sigma-2 Receptor (TMEM97) ligand->sigma2 Binds ca_release Ca²⁺ Release from ER sigma2->ca_release Activates apoptosis Apoptosis ca_release->apoptosis Leads to

Caption: Simplified Sigma-2 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

binding_assay_workflow prep Prepare Rat Liver Membrane Homogenate incubate Incubate Membranes with: - [³H]DTG (Radioligand) - (+)-Pentazocine (σ1 mask) - Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data: - Calculate IC50 - Determine Ki quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Logical Flow for Functional Activity Assessment

Caption: Calcium Mobilization Assay Logic.

References

Application Notes and Protocols for the Experimental Design of Spiro[isobenzofuran-piperidine] Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of spiro[isobenzofuran-piperidine] compounds, a class of molecules with significant therapeutic potential. The protocols outlined below cover the synthesis, in vitro screening, and in vivo evaluation of these compounds for various biological activities, including their effects on the central nervous system (CNS) and their potential as anticancer agents.

Introduction to Spiro[isobenzofuran-piperidine] Compounds

Spiro[isobenzofuran-piperidine] derivatives are a versatile class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. Their rigid spirocyclic core provides a unique three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. Research has highlighted their potential as CNS agents, particularly as antidepressants, as well as their utility as diuretics, antihypertensives, and selective ligands for sigma receptors, which are implicated in cancer and neurodegenerative diseases.

Key Biological Activities and Therapeutic Potential

  • Central Nervous System (CNS) Effects: Certain spiro[isobenzofuran-piperidine] analogs have demonstrated potent antidepressant-like activity in preclinical models. Their mechanism is often assessed by their ability to antagonize tetrabenazine-induced ptosis, a model sensitive to agents that modulate monoamine levels in the brain.

  • Sigma Receptor Modulation: These compounds have been developed as high-affinity ligands for sigma receptors, particularly the sigma-2 (σ2) subtype. The σ2 receptor is overexpressed in proliferating cancer cells, making it a promising target for both diagnostic imaging and cancer therapy.

  • Anticancer Activity: By targeting σ2 receptors, spiro[isobenzofuran-piperidine] derivatives can induce cancer cell death through multiple signaling pathways, including apoptosis and autophagy.

  • Diuretic and Antihypertensive Properties: Modifications to the spiro[isobenzofuran-piperidine] scaffold have yielded compounds with significant diuretic and antihypertensive effects in animal models.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the biological data for a selection of spiro[isobenzofuran-piperidine] derivatives from the literature, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Antidepressant Activity of Spiro[isobenzofuran-piperidine] Analogs

Compound IDR1R2Antagonism of Tetrabenazine-Induced Ptosis (ED50, mg/kg)Reference
1a HH2.5
1b 4-FH1.8
1c 4-ClH3.2
1d 4-OCH3H>10
2a HCH35.1

Table 2: Sigma-2 Receptor Binding Affinity

Compound IDStructure/ModificationKi (nM) for σ2 ReceptorReference
3a N-butyl-indole derivative1.2
3b N-hexyl-indole derivative0.8
3c N-benzyl-indole derivative5.4

Experimental Protocols

Protocol 1: General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]

This protocol describes a common method for the synthesis of the core spiro[isobenzofuran-piperidine] scaffold.

Materials:

  • 2-Bromobenzhydryl methyl ether

  • n-Butyllithium in hexane

  • 1-Methyl-4-piperidone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 2-bromobenzhydryl methyl ether in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane dropwise to the cooled solution. Stir for 30 minutes at -78 °C to facilitate the lithium-halogen exchange.

  • Add 1-methyl-4-piperidone dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to induce cyclization.

  • Neutralize the solution with sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].

Protocol 2: In Vivo Evaluation of Antidepressant Activity - Tetrabenazine-Induced Ptosis in Mice

This assay is a predictive model for antidepressant efficacy.

Materials:

  • Male CD-1 mice (20-25 g)

  • Tetrabenazine (TBZ) solution (e.g., 2 mg/mL in a suitable vehicle)

  • Test compounds (spiro[isobenzofuran-piperidine] derivatives) dissolved in an appropriate vehicle

  • Saline solution (vehicle control)

  • Timer

Procedure:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for a 1-week acclimatization period.

  • On the day of the experiment, randomly assign mice to treatment groups (vehicle, positive control, and test compound groups).

  • Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses.

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer tetrabenazine (e.g., 40 mg/kg, i.p.) to all mice.

  • At a specified time point after TBZ administration (e.g., 30 minutes), observe the mice for ptosis (eyelid closure).

  • Score the degree of ptosis for each eye using a standardized scoring system (e.g., 0 = eyes fully open; 1 = one-quarter closed; 2 = half closed; 3 = three-quarters closed; 4 = fully closed). The total score per mouse will range from 0 to 8.

  • Calculate the mean ptosis score for each treatment group.

  • The percentage reversal of ptosis is calculated as: [(Mean score of control - Mean score of treated) / Mean score of control] x 100.

  • Determine the ED50 (the dose that produces a 50% reversal of ptosis) for active compounds.

Protocol 3: In Vitro Anticancer Screening - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 96-well microplates

  • Spiro[isobenzofuran-piperidine] test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells and wells with medium only (blank).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Protocol 4: Sigma-2 Receptor Binding Assay

This radioligand binding assay determines the affinity of the test compounds for the σ2 receptor.

Materials:

  • Cell membranes expressing σ2 receptors (e.g., from a suitable cell line or animal tissue)

  • Radioligand for σ2 receptor (e.g., [³H]DTG - 1,3-di-o-tolylguanidine)

  • Non-labeled sigma-1 selective ligand to mask σ1 sites (e.g., (+)-pentazocine)

  • Test compounds (spiro[isobenzofuran-piperidine] derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the cell membranes and resuspend them in the assay buffer.

  • In a series of tubes, add the cell membrane preparation, the radioligand ([³H]DTG), and the σ1 masking ligand ((+)-pentazocine).

  • Add increasing concentrations of the test compound to the tubes.

  • For determining non-specific binding, add a high concentration of a known non-labeled σ2 ligand (e.g., haloperidol).

  • Incubate the tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki (inhibition constant) for each compound using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of spiro[isobenzofuran-piperidine] compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Spiro[isobenzofuran-piperidine] Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Sigma-2 Receptor Binding Assay Characterization->Receptor_Binding Cell_Viability MTT Cell Viability Assay (Anticancer) Characterization->Cell_Viability Antidepressant_Assay Tetrabenazine-Induced Ptosis Assay (CNS) Cell_Viability->Antidepressant_Assay Diuretic_Assay Diuretic & Antihypertensive Screening Cell_Viability->Diuretic_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Diuretic_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for spiro[isobenzofuran-piperidine] drug discovery.

Signaling Pathway

This diagram depicts a proposed signaling pathway for apoptosis induction by σ2 receptor ligands in cancer cells.

Application Notes and Protocols for High-Throughput Screening of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS) and various cancer types. Derivatives of this core structure have shown significant affinity for sigma (σ) receptors, particularly the sigma-2 (σ2) subtype, which is overexpressed in proliferating cancer cells.[1][2][3] This makes libraries based on this scaffold prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates for oncology and neurodegenerative disorders.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] libraries. The focus is on cell-based assays targeting the σ2 receptor, a promising target for cancer therapy.[4]

Target Profile: Sigma-2 (σ2) Receptor

The σ2 receptor is a transmembrane protein highly expressed in a variety of tumor cell lines and is considered a biomarker for proliferating cancer cells.[1][2][3] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.[5] The signaling pathways associated with σ2 receptor activation are complex and can involve interactions with other proteins such as the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR), as well as modulation of caspase activity.[1]

Data Presentation: Illustrative HTS Campaign Data

The following tables represent hypothetical data from a primary HTS campaign of a 10,000-compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] library. The assays are designed to identify compounds that either inhibit cancer cell proliferation or induce apoptosis.

Table 1: Summary of Primary High-Throughput Screen for Anti-proliferative Activity

ParameterValue
Library Size10,000
Assay Format384-well microplate
Cell LineMCF-7 (Breast Cancer)
Assay TypeCell Viability (MTS Assay)
Screening Concentration10 µM
Hit Criteria>50% inhibition of cell viability
Hit Rate1.5%
Confirmed Hits150

Table 2: Dose-Response of Top 5 Hits from Anti-proliferative Screen

Compound IDIC50 (µM)Max Inhibition (%)
SC-001231.298
SC-054322.595
SC-087653.192
SC-011224.888
SC-099885.685

Table 3: Summary of Secondary Screen for Apoptosis Induction

ParameterValue
Number of Compounds Tested150 (from primary screen)
Assay Format96-well microplate
Cell LineMCF-7
Assay TypeCaspase-3/7 Activity Assay
Screening Concentration10 µM
Hit Criteria>3-fold increase in caspase activity
Hit Rate20% (of tested compounds)
Confirmed Apoptosis Inducers30

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Anti-proliferative Activity using MTS Assay

Objective: To identify compounds from the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] library that inhibit the proliferation of cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled microplates

  • 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] compound library (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control (e.g., Doxorubicin, 10 µM final concentration)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Using an automated liquid handler, add 40 nL of each library compound (10 mM stock) to the corresponding wells to achieve a final concentration of 10 µM.

    • Add positive and negative controls to designated wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 8 µL of MTS reagent to each well.

    • Incubate for 2 hours at 37°C and 5% CO2.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_background) / (Absorbance_negative_control - Absorbance_background))

    • Identify hits as compounds with >50% inhibition.

Protocol 2: Secondary Screening for Apoptosis Induction using Caspase-3/7 Activity Assay

Objective: To confirm that the anti-proliferative activity of hit compounds is due to the induction of apoptosis.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well white-walled, clear-bottom microplates

  • Hit compounds from the primary screen (10 mM in DMSO)

  • Caspase-Glo® 3/7 Assay System

  • Positive control (e.g., Staurosporine, 1 µM final concentration)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Add 10 µL of each hit compound diluted in media to the corresponding wells to achieve a final concentration of 10 µM.

    • Add positive and negative controls to designated wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase activity for each compound relative to the negative control.

    • Identify apoptosis-inducing hits as compounds with a >3-fold increase in caspase activity.

Visualizations

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Hit Validation start 10,000 Compound Library (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) assay1 Cell Viability Assay (MTS) MCF-7 Cells @ 10 µM start->assay1 hits1 150 Primary Hits (>50% Inhibition) assay1->hits1 assay2 Dose-Response Curve (IC50 Determination) hits1->assay2 Dose-response testing assay3 Apoptosis Assay (Caspase-3/7) @ 10 µM hits1->assay3 Mechanism of action hits2 30 Confirmed Hits (Apoptosis Inducers) assay2->hits2 assay3->hits2 sar Structure-Activity Relationship (SAR) hits2->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-Throughput Screening Workflow for a Spiro-isobenzofuran Library.

Sigma2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Spiro-isobenzofuran Ligand sigma2 Sigma-2 Receptor ligand->sigma2 binds egfr EGFR sigma2->egfr modulates caspase9 Caspase-9 sigma2->caspase9 activates pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Decreased Cell Proliferation mtor->proliferation caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Putative Sigma-2 Receptor Signaling Pathway in Cancer Cells.

References

Application Notes and Protocols: 3H-Spiro[isobenzofuran-1,4'-piperidine] Derived Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. This class of probes has shown significant promise for studying σ receptors, which are of considerable interest in cancer and Alzheimer's disease research.[1][2][3][4] This document includes detailed synthetic protocols, quantitative data on probe properties, and step-by-step instructions for their use in various fluorescence-based biological assays.

Overview of 3H-Spiro[isobenzofuran-1,4'-piperidine] Fluorescent Probes

The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure serves as a valuable scaffold in medicinal chemistry for designing novel therapeutic agents, particularly for neurological disorders.[5] By functionalizing this scaffold with various fluorophores, researchers have developed high-affinity fluorescent probes for the specific detection and imaging of σ receptors.[1][2][4] These probes span a range of emission wavelengths from green to near-infrared, enabling versatile applications in fluorescence microscopy and flow cytometry.[1][2][4]

Quantitative Data Summary

The following table summarizes the key pharmacodynamic and photophysical properties of developed fluorescent probes derived from 3H-spiro[isobenzofuran-1,4'-piperidine].

CompoundTarget Affinity (Ki, nM) σ1Target Affinity (Ki, nM) σ2Emission Max (λem, nm)
19 51.330.2Not Specified
29 48851.1Not Specified
Siramesine-like 16 39.310.1Not Specified
Siramesine-like 17 38.13.84Not Specified
8-like 29 48851.1Not Specified
8-like 30 56939.4Not Specified

Data extracted from J. Med. Chem. 2023, 66, 6, 3798–3817.[6]

Experimental Protocols

Synthesis of the Core Scaffold: 3H-Spiro[isobenzofuran-1,4'-piperidine]

A convenient laboratory synthesis involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization.[1]

Materials:

  • 2-bromobenzhydryl methyl ether

  • n-Butyllithium

  • 1-methyl-4-piperidone

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Acid catalyst (e.g., HCl)

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve 2-bromobenzhydryl methyl ether in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add n-butyllithium to the solution to perform the lithiation.

  • After the lithiation is complete, add 1-methyl-4-piperidone to the reaction mixture.

  • Allow the reaction to proceed, then quench with a suitable reagent (e.g., water).

  • Perform an aqueous workup to extract the intermediate product.

  • Subject the intermediate to acid-catalyzed cyclization to yield 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[1]

  • N-Dealkylation can be performed using standard methods to obtain the final 3H-spiro[isobenzofuran-1,4'-piperidine].[1]

Synthesis of Fluorescent Probes

The following protocol describes a general method for coupling the 3H-spiro[isobenzofuran-1,4'-piperidine] core to an indole moiety and subsequent functionalization with a fluorescent tag.

Diagram: Synthesis of Fluorescent Probes

G A 4-(1H-indol-3-yl)butanoic acid C Amide Intermediate (9) A->C CDI B 3H-spiro[isobenzofuran-1,4'-piperidine] B->C E Butyl Chloride Intermediate (22) C->E TBAB, KOH D Alkylating Agent (e.g., 1-bromo-4-chlorobutane) D->E G Final Fluorescent Probe E->G F Fluorescent Tag (e.g., Cyanine dye) F->G

Caption: General synthetic scheme for producing fluorescent probes from the 3H-spiro[isobenzofuran-1,4'-piperidine] core.

Protocol:

  • Amide Formation: React 4-(1H-indol-3-yl)butanoic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF. To this activated acid, add 3H-spiro[isobenzofuran-1,4'-piperidine] to form the key amide intermediate.[2]

  • Alkylation: Alkylate the indole nitrogen of the amide intermediate with a suitable agent like 1-bromo-4-chloro-butane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) and a base (e.g., KOH) to yield the butyl chloride intermediate.[2][4]

  • Fluorophore Conjugation: The resulting intermediate can then be further functionalized. For example, a terminal amine can be introduced and subsequently acylated with an activated carboxylic acid derivative of a fluorescent dye (e.g., Cy-5-COOH) to yield the final fluorescent probe.[6]

Application in Cellular Imaging

The developed fluorescent probes can be used for imaging σ receptors in various cell lines.

Diagram: Cellular Imaging Workflow

G A Cell Culture (e.g., MCF7 cells) B Optional Pre-incubation (e.g., with σ1 receptor agonist to mask σ1 sites) A->B C Incubation with Fluorescent Probe (e.g., 5 µM for 1h) B->C D Cell Fixation (e.g., with paraformaldehyde) C->D E Counterstaining (e.g., DAPI for nuclei) D->E F Imaging (Confocal Microscopy or Flow Cytometry) E->F

Caption: A generalized workflow for utilizing the fluorescent probes in cellular imaging experiments.

Protocol for Confocal Microscopy:

  • Cell Culture: Plate cells (e.g., MCF7) on a suitable imaging dish and culture until they reach the desired confluency.

  • Pre-incubation (Optional): To specifically visualize σ2 receptors, pre-incubate the cells with a selective σ1 receptor agonist (e.g., 10 µM (+)-pentazocine) for 2 hours to block the σ1 receptors.[4]

  • Probe Incubation: Incubate the cells with the fluorescent probe (e.g., compound 19 or 29 at 5 µM) for 1 hour.[4]

  • Fixation: After incubation, fix the cells with a suitable fixative like paraformaldehyde.[4]

  • Permeabilization and Staining: If required for antibody co-staining, permeabilize the cells and then stain for the σ2 receptor (e.g., using an anti-TMEM97 antibody) and nuclei (e.g., with DAPI).[4]

  • Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the specific fluorescent probe and counterstains.

Protocol for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., MCF7).

  • Probe Incubation: Incubate the cells with varying concentrations of the fluorescent probe to determine the optimal staining concentration and to demonstrate dose-dependent binding.[4]

  • Washing: After incubation, wash the cells to remove any unbound probe.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify probe binding.[4]

Protocol for Live-Cell Imaging:

  • Cell Culture: Plate cells on an imaging dish suitable for live-cell microscopy.

  • Pre-incubation (Optional): As with confocal microscopy, pre-incubate with a σ1 receptor agonist if σ2 receptor-specific imaging is desired.[4]

  • Probe Administration: Add the fluorescent probe to the cell culture medium.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 minutes) over a desired period (e.g., 4 hours) to observe the time-dependent accumulation of the probe within the cells.[4]

Concluding Remarks

The fluorescent probes derived from 3H-spiro[isobenzofuran-1,4'-piperidine] represent powerful tools for the investigation of σ receptors. Their high affinity and favorable photophysical properties make them suitable for a range of fluorescence-based applications, aiding in the elucidation of the roles of σ receptors in health and disease and facilitating the development of novel therapeutics.

References

Application Notes and Protocols for the Use of the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of the utility of the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold in fragment-based drug discovery and its elaboration into potent and selective ligands, with a focus on targeting sigma receptors. Detailed experimental protocols for the synthesis and evaluation of derivatives are provided for researchers, scientists, and drug development professionals.

Introduction to 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in Fragment-Based Drug Discovery

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a valuable starting point in fragment-based drug discovery (FBDD) due to its rigid, three-dimensional spirocyclic core, which presents well-defined vectors for chemical elaboration. This scaffold is particularly relevant for developing ligands targeting the central nervous system (CNS). While direct screening of this fragment is one application, it more commonly serves as a foundational building block for the synthesis of more complex molecules with high affinity and selectivity for their biological targets. Its structure is frequently found in compounds designed to modulate receptors and enzymes involved in neurological disorders.[1]

Fragment-based drug discovery is a well-established method for identifying lead compounds in the pharmaceutical industry. The approach relies on screening collections of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The resulting hits are then optimized and grown into more potent lead molecules. The piperidine and spiro[isobenzofuran] components of the title compound offer opportunities for exploring chemical space in three dimensions, a desirable characteristic for modern fragment libraries that aim to move beyond flat, two-dimensional structures.[2][3]

Application in Targeting Sigma Receptors

A notable application of the spiro[isobenzofuran-1,4'-piperidine] scaffold is in the development of ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.[4][5][6] The core scaffold can be chemically modified to generate derivatives with high affinity for both σ1 and σ2 receptor subtypes.

Researchers have successfully synthesized fluorescently labeled ligands based on an indole derivative bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion.[4][5][6] These fluorescent probes are instrumental in studying the cellular localization and function of sigma receptors through techniques such as flow cytometry and confocal microscopy.[4][5]

Quantitative Data: Sigma Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of various derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is extracted from studies on fluorescently labeled indole derivatives.

CompoundModificationσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
SiramesineReference Compound10.512.60.83
16 Green-emitting 4-DMAP fluorophore39.310.13.89
17 Green-emitting 4-DMAP fluorophore38.13.849.92
19 Red-emitting Cy-5 fluorophore51.330.21.70
20 NIR-emitting Cy-7 fluorophore88.839.82.23
23 Green-emitting 4-DMAP at indole C-62965.0758.38
29 Red-emitting Cy-5 at indole C-648851.19.55
30 NIR-emitting Cy-7 at indole C-656939.414.44

Data sourced from Rossi et al., 2023.[4]

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final compounds based on the spiro[isobenzofuran-1,4'-piperidine] scaffold, adapted from the literature.[5]

Protocol 1: Synthesis of 4-(1H-Indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butan-1-one (Intermediate 9)

This protocol describes the coupling of 3H-spiro[isobenzofuran-1,4'-piperidine] with an indole derivative.

Materials:

  • 4-(1H-indol-3-yl)butanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-(1H-indol-3-yl)butanoic acid (1.0 equivalent) in anhydrous THF under an argon atmosphere.

  • Add CDI (1.3 equivalents) to the solution.

  • Stir the mixture for 2 hours at room temperature.

  • Add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding H₂O.

  • Extract the aqueous mixture with Et₂O (2 x volume) and then with EtOAc (2 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 3-{3-[4-Oxo-4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]-1H-indol-1-yl}propanenitrile (Intermediate 10)

This protocol details the N-alkylation of the indole ring of Intermediate 9.

Materials:

  • Intermediate 9 (from Protocol 1)

  • 3-Bromopropanenitrile

  • Potassium hydroxide (KOH)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a microwave vial, combine Intermediate 9 (1.0 equivalent), 3-bromopropanenitrile (2.0 equivalents), KOH (1.5 equivalents), and K₂CO₃ (3.5 equivalents).

  • Add CH₃CN to the vial, seal it, and shake vigorously.

  • Heat the mixture in a microwave irradiator at 150 °C for 60 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Resuspend the residue in H₂O and extract with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of Nitrile and Amide to Amine (Compound 11)

This protocol describes the one-pot reduction of both the nitrile and amide functionalities of Intermediate 10.

Materials:

  • Intermediate 10 (from Protocol 2)

  • Borane dimethyl sulfide complex (BH₃·DMS) (2 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 3 N Hydrochloric acid (HCl)

  • 3 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve Intermediate 10 (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool in an ice bath.

  • Add a 2 M solution of BH₃·DMS in THF (5.0 equivalents) to the cooled solution.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the mixture and add MeOH, followed by 3 N HCl.

  • Reflux the mixture for 1 hour.

  • Basify the mixture with 3 N NaOH.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final amine product.

  • Purify as needed.

Visualizations

Synthetic Workflow for Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction Indole_Acid 4-(1H-indol-3-yl)butanoic acid Intermediate_9 Intermediate 9 (Amide) Indole_Acid->Intermediate_9 CDI, THF Spiro_Piperidine 3H-spiro[isobenzofuran- 1,4'-piperidine] Spiro_Piperidine->Intermediate_9 Intermediate_10 Intermediate 10 (Nitrile) Intermediate_9_ref->Intermediate_10 3-Bromopropanenitrile, KOH, K2CO3, CH3CN Compound_11 Final Amine (Compound 11) Intermediate_10_ref->Compound_11 BH3.DMS, THF

Caption: Synthetic scheme for the elaboration of the spiro[isobenzofuran-1,4'-piperidine] scaffold.

Hypothetical Sigma Receptor Signaling Pathway

Signaling_Pathway Ligand Spiro[isobenzofuran-1,4'-piperidine] Derivative SigmaR Sigma-2 Receptor (TMEM97) Ligand->SigmaR Binding Effector Downstream Effector Protein SigmaR->Effector Modulation Cellular_Response Cellular Response (e.g., Calcium Mobilization, Apoptosis) Effector->Cellular_Response Signal Transduction

Caption: A simplified diagram of a potential sigma receptor signaling cascade.

References

Troubleshooting & Optimization

purification challenges of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of unreacted starting materials. - Formation of side-products.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Perform an aqueous workup to remove water-soluble impurities. - Employ column chromatography for purification (see Experimental Protocols).
Product Oiling Out During Recrystallization - Inappropriate solvent system. - Cooling the solution too quickly. - Presence of impurities that lower the melting point.- Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Attempt to purify the crude product by column chromatography before recrystallization.
Co-elution of Impurities During Column Chromatography - Improper solvent gradient. - Structurally similar impurities.- Use a shallower solvent gradient during elution. - Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Degradation During Purification - Exposure to strong acids or bases. - Prolonged heating.- Use mild conditions for purification. Avoid strong acids and bases. - Minimize heating time during recrystallization. - Concentrate fractions from column chromatography at reduced pressure and moderate temperature.
Inconsistent Spectroscopic Data (NMR, MS) - Presence of residual solvent. - Isomeric impurities. - Salt form vs. free base.- Dry the sample under high vacuum to remove residual solvents. - Use high-resolution analytical techniques (e.g., 2D-NMR, HRMS) to identify and characterize impurities. - Confirm whether the product is the free base or a salt (e.g., HCl salt), as this will affect the spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

A1: It is recommended to store the compound at 2-8°C, sealed from air and moisture.[1]

Q2: What are the typical impurities found in the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

A2: While specific impurities depend on the synthetic route, potential byproducts can include unreacted starting materials, products of incomplete cyclization, and regioisomers. The synthesis of similar spiro[isobenzofuran-1,4'-piperidines] can involve intermediates from reactions like lithiation followed by addition to a piperidone and acid-catalyzed cyclization.[2]

Q3: What analytical techniques are recommended for assessing the purity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantitative purity analysis. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Can 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] be purified by distillation?

A4: Based on its predicted high boiling point (351.5°C at 760 mmHg), purification by distillation is generally not recommended due to the potential for thermal degradation.[3]

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline for the purification of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] using silica gel chromatography.

  • Preparation of the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 dichloromethane/methanol).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or ethyl acetate/hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol or ethyl acetate). A common gradient for related compounds is from 98:2 to 95:5 dichloromethane/methanol.[4][5]

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Recrystallization Protocol

This protocol provides a general method for the recrystallization of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common recrystallization solvents for similar compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution:

    • Place the crude product in a flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution reaches room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table presents illustrative data for the purification of a 1-gram batch of crude 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography 85%98%75%Eluent: Dichloromethane/Methanol gradient.
Recrystallization 85%95%60%Solvent: Ethanol/Water.
Sequential Purification 85%>99%55%Column chromatography followed by recrystallization.

Visualizations

PurificationWorkflow Crude Crude Product (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) Workup Aqueous Workup Crude->Workup Column Column Chromatography Workup->Column Primary Purification Recrystallize Recrystallization Column->Recrystallize Polishing Step Pure Pure Product (>98% Purity) Column->Pure Recrystallize->Pure

Caption: A typical purification workflow for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

TroubleshootingTree start Low Purity after Purification? check_nmr Check NMR for Impurities start->check_nmr Yes end Pure Compound Obtained start->end No solvent_peak Residual Solvent? check_nmr->solvent_peak byproduct Unexpected Peaks? check_nmr->byproduct check_method Review Purification Method dry Dry Under High Vacuum solvent_peak->dry repurify Re-purify with Alternative Method (e.g., different solvent system) byproduct->repurify dry->end Purity Improved repurify->end Purity Improved

References

optimizing reaction conditions for spiro[isobenzofuran-piperidine] formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of spiro[isobenzofuran-piperidine] derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of spiro[isobenzofuran-piperidine], providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if starting materials are still present.
- Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for potential side product formation. For some spirocyclizations, temperatures around 60°C have been shown to improve yields.[1]
- Check Reagent Purity and Activity: Ensure all starting materials, reagents, and catalysts are pure and active. Impurities can inhibit the reaction or lead to undesired side reactions.
- Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organolithium reagents), ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Product Degradation - Lower Reaction Temperature: If the product is known to be unstable at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
- Milder Work-up Conditions: Use mild acidic or basic conditions during the work-up procedure to prevent degradation of the spirocyclic core.
- Minimize Exposure Time: Reduce the time the product is exposed to harsh conditions during purification.
Suboptimal Catalyst Performance - Catalyst Loading: Optimize the catalyst loading. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side product formation.
- Catalyst Choice: The choice of catalyst can be critical. For acid-catalyzed cyclizations, screen different Brønsted or Lewis acids. For multi-component reactions, the choice of base or organocatalyst can significantly impact the yield.[2]

Problem 2: Formation of Multiple Side Products

Potential CauseSuggested Solutions
Competing Reaction Pathways - Modify Substrate: Protect reactive functional groups on the starting materials that may lead to side reactions.
- Adjust Reaction Conditions: Varying the solvent, temperature, or order of reagent addition can favor the desired reaction pathway. For example, solvent choice has been shown to be critical in controlling the outcome of reactions leading to spiro-indolinones.[3]
Isomerization of Product - Control Reaction Time: In some cases, prolonged reaction times can lead to the isomerization of the desired product. Monitor the reaction closely and quench it once the formation of the desired product is maximized.
Decomposition of Starting Materials or Product - Lower Temperature: High temperatures can lead to the decomposition of thermally sensitive compounds.
- Degas Solvents: Remove dissolved oxygen from solvents, as it can promote oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to spiro[isobenzofuran-piperidine]?

A1: Several synthetic strategies have been successfully employed, including:

  • Acid-catalyzed cyclization: This is a common method involving the intramolecular cyclization of a suitable precursor, often an alcohol or ether, in the presence of a strong acid.[4]

  • Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]: The nitrogen of the piperidine ring can be functionalized via alkylation with various electrophiles.[5][6][7]

  • Multi-component reactions (MCRs): One-pot reactions involving three or more starting materials can provide a rapid and efficient route to complex spiro[isobenzofuran-piperidine] derivatives.[2][8]

  • Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization can be used to construct the spirocyclic framework.

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent choice can significantly impact reaction yield and selectivity. It is recommended to perform a solvent screen with a range of polar aprotic (e.g., THF, DCM, MeCN), polar protic (e.g., EtOH, MeOH), and nonpolar solvents (e.g., toluene, hexane). For a [3+2] cycloaddition reaction to form a related spiro-pyrrolidine system, THF was found to be the most effective solvent.[1] In another study on spiro-indolinones, ethanol was found to be the optimal solvent.[3]

Q3: What is the best way to purify spiro[isobenzofuran-piperidine] compounds?

A3: Purification strategies depend on the specific properties of the compound. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for the purification of these compounds.[9]

  • Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material. The formation of a hydrochloride salt can sometimes improve crystallinity.[9]

Q4: My reaction is sensitive to the base used. How do I select the right one?

A4: The choice of base can be critical, influencing both the reaction rate and the product distribution. It is advisable to screen a variety of organic (e.g., triethylamine, DIPEA, DBU) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The optimal base will depend on the specific reaction mechanism. For instance, in some multi-component reactions, piperidine has been shown to be an effective catalyst.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of spiro[isobenzofuran-piperidine] and related spirocyclic compounds, highlighting the impact of different reaction conditions.

Table 1: Optimization of a [3+2] Azomethine Ylide Cycloaddition for Spiro-Pyrrolidine Synthesis [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile401682
2DCE402475
3EtOAc402468
4EtOH402455
5Toluene402462
6H₂O402440
7THF402190
8THF60599

Table 2: Solvent Effect on the Synthesis of Spiro-indolinones [3]

EntrySolventTemperatureTime (h)Yield (%)
1H₂OReflux1065
2CH₃CNReflux870
3CH₂Cl₂Reflux1055
4CHCl₃Reflux1060
5EtOH (95%)Reflux492
6EtOH (95%)60°C685
7EtOH (95%)40°C875
8EtOH (95%)r.t.1260

Experimental Protocols

Protocol 1: Alkylation of 3H-Spiro[isobenzofuran-1,4'-piperidine] [6][7]

This protocol describes the N-alkylation of the piperidine ring.

  • To a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 equiv) in a suitable solvent (e.g., CH₃CN or DMF) is added the alkylating agent (e.g., 1-bromo-4-chlorobutane, 1.2 equiv).

  • A base such as K₂CO₃ (1.2 equiv) or KOH with a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated spiro[isobenzofuran-piperidine].

Protocol 2: One-Pot Synthesis of Spiro-isobenzofuran Derivatives via Condensation/Oxidation [10]

This protocol details a one-pot synthesis of spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives.

  • A mixture of ninhydrin (1 mmol) and 4-amino-1,2-naphthoquinone (1 mmol) in acetic acid (2 mL) is stirred at 50°C for 2-3 hours until all reactants are consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature.

  • Periodic acid (1 mmol) is added, and stirring is continued for an additional 15 minutes.

  • The pure product is obtained by filtration of the reaction mixture and washing the precipitate with distilled water.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Problem Low Yield or Side Products Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction SideProducts Side Products Present? Analysis->SideProducts Degradation Product Degradation? Analysis->Degradation IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Reaction Time/Temp Check Reagent Purity IncompleteReaction->IncreaseTimeTemp Yes SideProducts->Degradation No OptimizeConditions Optimize Conditions: Solvent, Base, Catalyst SideProducts->OptimizeConditions Yes MilderConditions Use Milder Conditions: Lower Temp, Milder Work-up Degradation->MilderConditions Yes Optimization_Logic cluster_start Initial Step cluster_parameters Parameter Screening cluster_outcome Desired Outcome Start Initial Reaction Conditions Solvent Solvent Screen Start->Solvent Base Base Screen Solvent->Base Temperature Temperature Optimization Base->Temperature Concentration Concentration Optimization Temperature->Concentration Optimized Optimized Conditions Concentration->Optimized

References

stability issues of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related observations with 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] solutions.

Issue 1: Unexpected precipitation or cloudiness of the solution.

  • Question: My solution of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] has become cloudy/has formed a precipitate. What could be the cause?

  • Answer: This could be due to several factors:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent system. Refer to solubility data if available, or perform solubility screening in different solvents and pH conditions.

    • Degradation: The compound may be degrading into less soluble products. This is more likely if the solution has been stored for a prolonged period, exposed to light, or subjected to non-optimal temperature or pH.

    • Salt Form Conversion: If you are using a salt form (e.g., hydrochloride), a change in pH could cause it to convert to the less soluble free base.

Issue 2: Change in the color of the solution.

  • Question: The color of my 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] solution has changed over time. Should I be concerned?

  • Answer: A color change often indicates a chemical transformation, suggesting degradation of the compound. The formation of chromophoric degradation products can lead to this observation. It is crucial to investigate the cause using analytical techniques like HPLC-UV/Vis to detect any new peaks that might correlate with the color change.

Issue 3: Loss of potency or unexpected analytical results.

  • Question: I am observing a decrease in the concentration of the parent compound in my analytical runs, or I am seeing new, unidentified peaks. What steps should I take?

  • Answer: This is a strong indicator of degradation. To identify the cause, a systematic approach is recommended:

    • Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from its degradation products.

    • Conduct Forced Degradation Studies: To understand the degradation profile of the molecule, perform forced degradation studies. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[1][2][3] This will help in identifying the potential degradation products and pathways.

    • Characterize Degradants: If significant degradation is observed, techniques like LC-MS/MS and NMR can be used to identify the structure of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

Q2: In which solvents is 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] most stable?

A2: The stability of the compound can be solvent-dependent. Protic solvents like water and alcohols can potentially participate in hydrolysis, especially at non-neutral pH. Aprotic solvents are often preferred for long-term storage if the compound is found to be susceptible to hydrolysis. A solvent screening study is advisable to determine the optimal solvent for your application.

Q3: How can I prevent the degradation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in my experiments?

A3: To minimize degradation, consider the following:

  • Prepare solutions fresh whenever possible.

  • Control the pH of aqueous solutions with appropriate buffers.

  • Protect solutions from light by using amber vials or covering them with foil.

  • Avoid high temperatures unless required for a specific reaction.

  • If the compound is susceptible to oxidation, consider degassing solvents or adding antioxidants.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways could include:

  • Hydrolysis: The isobenzofuran ring system may be susceptible to hydrolysis, leading to ring-opening. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

A forced degradation study is the most effective way to elucidate the actual degradation pathways.

Quantitative Data Summary

As specific quantitative stability data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is not publicly available, the following table is a template for how you should organize and present the data from your own stability studies.

Stress ConditionTime Points% Recovery of Parent CompoundNo. of Degradation Products% Area of Major Degradant
0.1 M HCl0, 2, 4, 8, 24 h
0.1 M NaOH0, 2, 4, 8, 24 h
3% H₂O₂0, 2, 4, 8, 24 h
Thermal (80°C)0, 24, 48, 72 h
Photolytic (ICH Q1B)0, 1.2 million lux hours, 200 W h/m²

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and take samples at various time points.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C) and analyze at different time points.

    • Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.

  • Data Evaluation: Calculate the percentage of degradation and the relative amounts of each degradation product.

Visualizations

cluster_degradation Hypothetical Degradation Pathway Parent 5-chloro-3H-spiro [isobenzofuran-1,4'-piperidine] Hydrolysis Ring-Opened Product (Acid/Base) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation N-Oxide or Hydroxylated Product Parent->Oxidation [O] Photodegradation Photolytic Product Parent->Photodegradation

Caption: Hypothetical degradation pathways for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

cluster_workflow Experimental Workflow for Stability Study Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Data Quantify Parent and Degradation Products Analyze->Data End Characterize Degradants (LC-MS/MS, NMR) Data->End cluster_troubleshooting Troubleshooting Logic Issue Observed Stability Issue (e.g., precipitation, color change, new peaks) Precipitate Precipitation? Issue->Precipitate Check_Solubility Check Solubility and pH Precipitate->Check_Solubility Yes Degradation_Suspected Degradation Suspected Precipitate->Degradation_Suspected No Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Identify_Cause Identify Specific Stress Condition Causing Degradation Forced_Degradation->Identify_Cause Optimize Optimize Formulation/ Storage Conditions Identify_Cause->Optimize

References

Technical Support Center: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. The information is presented in a clear question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and what are its primary applications?

A1: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS).[1] Its spirocyclic structure is of interest in designing molecules with potential therapeutic effects for neurological conditions such as anxiety, depression, and schizophrenia.[1] This compound and its derivatives are often explored for their ability to modulate specific receptors, like the sigma-2 receptor, which are implicated in various cellular processes and disease pathways.[2][3]

Q2: What are the key physicochemical properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

A2: Key physicochemical properties are summarized in the table below. Proper storage in a sealed, dry environment at 2-8°C is recommended.[1]

Q3: My synthesized 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] shows low yield. What are common causes?

A3: Low yields in the synthesis of spirocyclic piperidines can stem from several factors. Incomplete reaction of starting materials is a common issue. Ensure precise stoichiometry and adequate reaction time. The choice of solvent and catalyst can also significantly impact the reaction's efficiency. Side reactions, such as polymerization or decomposition, particularly at elevated temperatures, can also reduce the yield of the desired product.

Q4: I am observing unexpected side products in my synthesis reaction. How can I minimize them?

A4: The formation of side products can often be managed by optimizing reaction conditions. Lowering the reaction temperature can help minimize thermal decomposition and unwanted side reactions. Additionally, closely monitoring the reaction progress and optimizing the reaction time can prevent the degradation of the desired product over extended periods. The purity of starting materials and reagents is also crucial, as impurities can lead to undesired catalytic cycles or side reactions.

Q5: During purification by chromatography, I am seeing peak broadening or tailing for my compound. What could be the issue?

A5: Peak broadening or tailing during chromatographic purification of piperidine-containing compounds can be due to interactions with the stationary phase. If using silica gel, the basic nature of the piperidine nitrogen can lead to strong adsorption. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. Alternatively, using a different stationary phase, like alumina or a polymer-based resin, may be beneficial.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and in vitro testing of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Synthesis and Purification
Problem Possible Cause Suggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of potential side reactions.
Inefficient catalyst or reagent activity.Ensure the catalyst and reagents are of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). Consider screening different catalysts or solvents to improve reaction kinetics.
Difficulty in product isolation Product is highly soluble in the reaction solvent.After the reaction is complete, remove the solvent under reduced pressure. If the product is an oil, try triturating with a non-polar solvent to induce precipitation.
Emulsion formation during aqueous workup.Add a saturated solution of sodium chloride (brine) to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Low purity after purification Co-elution of impurities during chromatography.Optimize the chromatographic conditions. This may involve using a different solvent system, a different stationary phase, or employing gradient elution.
Product degradation on the column.If the compound is sensitive to the stationary phase (e.g., acidic silica), neutralize the column by pre-treating it with a solution of the mobile phase containing a small amount of a base like triethylamine.
In Vitro Assays (e.g., Sigma-2 Receptor Binding)
Problem Possible Cause Suggested Solution
High non-specific binding The compound is aggregating at the tested concentrations.Reduce the concentration of the compound. The addition of a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer can also help to disrupt aggregates.
The radioligand is binding to other sites.Ensure the use of an appropriate blocking agent to mask non-target receptors. For sigma-2 receptor assays, masking the sigma-1 receptor with a selective ligand is a common practice, but care must be taken to avoid displacement of the masking agent by the test compound.
Inconsistent IC50 values Variability in experimental conditions.Standardize all assay parameters, including incubation time, temperature, and buffer composition. Ensure thorough mixing of all components.
Degradation of the compound in the assay buffer.Assess the stability of the compound under the assay conditions. If degradation is observed, consider modifying the buffer composition or reducing the incubation time.
Low signal-to-noise ratio Insufficient receptor expression in the chosen cell line or tissue preparation.Use a cell line known to have high expression of the target receptor. Ensure the membrane preparation protocol effectively enriches for the receptor of interest.
Low specific activity of the radioligand.Use a radioligand with high specific activity to enhance the signal. Ensure the radioligand has not degraded by checking its purity.

Data Presentation

Physicochemical Properties of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
PropertyValueReference
CAS Number 180160-48-9[4]
Molecular Formula C₁₂H₁₄ClNO-
Molecular Weight 223.70 g/mol -
Boiling Point 351.5°C at 760 mmHg[4]
Density 1.26 g/cm³[4]
Flash Point 166.4°C[4]
Vapor Pressure 4.09E-05 mmHg at 25°C[4]
Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives for Sigma Receptors

The following table summarizes the binding affinities (Ki, nM) of representative spiro[isobenzofuran-1,4'-piperidine] derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data is adapted from studies on fluorescently labeled analogs and provides a reference for the expected binding profile of this class of compounds.

Compound Derivativeσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
Siramesine-like ligand 1639.310.1
Siramesine-like ligand 1738.13.84
8-like counterpart 232965.07
Siramesine-like ligand 1951.330.2
8-like counterpart 2948851.1
Data adapted from a study on fluorescent derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine].[5]

Experimental Protocols

Synthesis of a 3H-spiro[isobenzofuran-1,4'-piperidine] Derivative

This protocol is adapted from the synthesis of fluorescent derivatives and can be modified for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] by using the appropriate chlorinated starting materials.[6]

Objective: To synthesize a derivative of 3H-spiro[isobenzofuran-1,4'-piperidine] via alkylation.

Materials:

  • 3H-spiro[isobenzofuran-1,4'-piperidine] (or its 5-chloro analog)

  • 1-bromo-4-chlorobutane

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Dry N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the starting indole derivative in dry DMF, add KOH and TBAB.

  • Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen).

  • Add 1-bromo-4-chlorobutane dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting butyl chloride intermediate is then reacted with 3H-spiro[isobenzofuran-1,4'-piperidine] (or its 5-chloro analog) to yield the final product.[6]

  • Purify the crude product by column chromatography on silica gel.

Sigma-2 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] for the sigma-2 receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the sigma-2 receptor.

Materials:

  • Cell membranes from a cell line expressing sigma-2 receptors (e.g., MCF7)

  • Radioligand with high affinity for sigma receptors (e.g., [³H]DTG)

  • Selective sigma-1 receptor antagonist to mask sigma-1 receptors (e.g., (+)-pentazocine)

  • Test compound (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the cell membranes, the selective sigma-1 antagonist, and the test compound at various concentrations.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plate at a specified temperature for a defined period to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Synthesis of Spiro[isobenzofuran-1,4'-piperidine] Derivative

G Experimental Workflow: Synthesis of a Spiro[isobenzofuran-1,4'-piperidine] Derivative cluster_synthesis Synthesis Start Start Reactants Combine starting materials, KOH, and TBAB in dry DMF Start->Reactants Step 1 Inert_Atmosphere Establish inert atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Step 2 Alkylation Add 1-bromo-4-chlorobutane and stir for 2 hours Inert_Atmosphere->Alkylation Step 3 Quench Quench reaction with water Alkylation->Quench Step 4 Extraction Extract with organic solvent Quench->Extraction Step 5 Purification Purify by column chromatography Extraction->Purification Step 6 Final_Product Pure Product Purification->Final_Product Step 7

Caption: A generalized workflow for the synthesis of a spiro[isobenzofuran-1,4'-piperidine] derivative.

Signaling Pathway: Potential Downstream Effects of Sigma-2 Receptor Activation

G Potential Downstream Signaling of Sigma-2 Receptor Activation Ligand 5-chloro-3H-spiro [isobenzofuran-1,4'-piperidine] Sigma2_Receptor Sigma-2 Receptor (TMEM97) Ligand->Sigma2_Receptor Binds to EGFR EGFR Sigma2_Receptor->EGFR Interacts with TrkA TrkA Sigma2_Receptor->TrkA Associates with PKC PKC EGFR->PKC RAF RAF EGFR->RAF Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation RAF->Cell_Proliferation Ras_ERK Ras/ERK1/2 Pathway TrkA->Ras_ERK PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Neurite_Outgrowth Neurite Outgrowth Ras_ERK->Neurite_Outgrowth PI3K_Akt->Neurite_Outgrowth

Caption: Potential signaling pathways modulated by sigma-2 receptor activation.[2][7][8]

References

Technical Support Center: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

A1: The most common approach involves a two-step process. First, a Grignard or organolithium reagent is formed from a suitable 2-bromo-4-chlorobenzyl derivative. This organometallic intermediate then reacts with an N-protected-4-piperidone in a nucleophilic addition. The second step is an acid-catalyzed intramolecular cyclization (etherification) of the resulting tertiary alcohol to form the spirocyclic isobenzofuran ring system. Subsequent deprotection of the piperidine nitrogen may be required depending on the starting materials.

Q2: What are the key starting materials for this synthesis?

A2: Key precursors include a 2-halobenzyl derivative, such as 2-bromo-4-chlorobenzyl bromide, and an appropriately N-protected 4-piperidone, for instance, N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) or N-benzyl-4-piperidone. Magnesium turnings or an organolithium reagent (like n-butyllithium) are used to generate the nucleophile, and an acid catalyst, such as hydrochloric acid or sulfuric acid, is required for the final cyclization step.

Q3: Why is protection of the piperidine nitrogen necessary?

A3: The piperidine nitrogen is a nucleophilic and basic site. Protection is crucial to prevent side reactions, such as the N-alkylation of the piperidine by the 2-halobenzyl starting material or reaction with the organometallic intermediate. The protecting group can be removed in a subsequent step to yield the final product.

Troubleshooting Guide

Low Yield of the Intermediate Tertiary Alcohol

Q4: I am observing a low yield of the tertiary alcohol intermediate after the Grignard reaction. What are the potential causes and solutions?

A4: Low yields in this step are often attributed to several factors related to the Grignard reagent or the reaction conditions.

  • Inactive Grignard Reagent: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction.

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle crushing of the magnesium turnings under an inert atmosphere can also expose a fresh surface.

  • Enolization of 4-Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of starting material after workup.[1]

    • Solution: Perform the addition of the Grignard reagent to the 4-piperidone at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[1]

  • Wurtz-Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct.[1]

    • Solution: Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.

ParameterRecommendationRationale
Temperature -78 °C to 0 °C for additionMinimizes enolization and other side reactions.[1]
Reagent Purity Use anhydrous solvents and pure reagentsGrignard reagents are highly sensitive to moisture and protic impurities.
Magnesium Activation Use iodine or 1,2-dibromoethaneEnsures a reactive magnesium surface for Grignard formation.
Formation of a Dehydrated Byproduct

Q5: During the acid-catalyzed cyclization, I am isolating a significant amount of a dehydrated byproduct instead of the desired spiro-ether. How can I prevent this?

A5: The tertiary alcohol intermediate is prone to dehydration under acidic conditions to form a tetrahydropyridine derivative.[1]

  • Strongly Acidic Conditions: Harsh acidic conditions and high temperatures favor elimination over intramolecular substitution.

    • Solution: Use milder acidic conditions for the cyclization. A dilute solution of a strong acid (e.g., 1 M HCl) or a weaker acid might be sufficient. Running the reaction at a lower temperature can also favor the desired cyclization.

  • Prolonged Reaction Time: Extended exposure to acid can promote dehydration.

    • Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Impurity Profile and Purification Challenges

Q6: My final product is contaminated with several impurities that are difficult to separate by column chromatography. What are these likely impurities and how can I minimize their formation?

A6: Besides the dehydrated byproduct, other impurities can arise from the starting materials or side reactions.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the tertiary alcohol intermediate or the starting 4-piperidone.

    • Solution: Ensure the reaction goes to completion by monitoring it carefully. Optimize the stoichiometry of the reagents.

  • Over-alkylation of Piperidine: If the piperidine nitrogen is deprotected prematurely or if an unprotected piperidone is used, di-alkylation can occur.

    • Solution: Use an appropriate N-protecting group and ensure it remains intact until the desired stage.

  • Formation of N-oxide: Although less common during the main synthetic steps, the piperidine nitrogen can be oxidized to an N-oxide if oxidizing agents are present, for example, during workup or if the product is stored for a long time in the presence of air.

    • Solution: Store the final product under an inert atmosphere and avoid exposure to strong oxidizing conditions.

Experimental Protocols

Synthesis of N-Boc-4-(4-chloro-2-(hydroxymethyl)phenyl)-4-hydroxypiperidine

  • In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0 °C.

  • Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

  • Dissolve the N-Boc-4-(4-chloro-2-(hydroxymethyl)phenyl)-4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or dioxane.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) and stir at room temperature. This step facilitates both the deprotection of the Boc group and the cyclization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection and Cyclization A 2-Bromo-4-chlorobenzyl bromide + Mg B Grignard Reagent Formation A->B THF, I₂ (cat.) D Nucleophilic Addition B->D C N-Boc-4-piperidone C->D E N-Boc-tertiary alcohol intermediate D->E Quench (NH₄Cl) F N-Boc-tertiary alcohol intermediate G Acid Treatment (HCl or TFA) F->G H 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] G->H Workup & Purification side_reactions cluster_main_path Desired Reaction Pathway cluster_side_products Potential Side Reactions Grignard Grignard Reagent Intermediate Tertiary Alcohol Intermediate Grignard->Intermediate Enolate Piperidone Enolate Grignard->Enolate Base Wurtz Biaryl Byproduct Grignard->Wurtz Piperidone N-Boc-4-piperidone Piperidone->Intermediate Piperidone->Enolate Product Spiro-ether Product Intermediate->Product Acid Dehydrated Dehydrated Alkene Intermediate->Dehydrated Strong Acid / Heat ArylHalide Aryl Halide ArylHalide->Wurtz

References

Technical Support Center: Overcoming Resistance to Spiro[isobenzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming cellular resistance to spiro[isobenzofuran-piperidine] compounds. These compounds are a class of molecules that include potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for antitumor spiro[isobenzofuran-piperidine] compounds?

A1: The primary antitumor mechanism for many spiro[isobenzofuran-piperidine] compounds is the inhibition of the MDM2-p53 protein-protein interaction.[1][2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By binding to MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the activation of p53-mediated signaling pathways. This can result in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.

Q2: What are the common mechanisms of acquired resistance to MDM2 inhibitors like spiro[isobenzofuran-piperidine] compounds?

A2: The most frequently observed mechanism of acquired resistance to MDM2 inhibitors is the development of mutations in the TP53 gene.[3][4] These mutations can prevent the p53 protein from functioning correctly, rendering the activation of the p53 pathway by MDM2 inhibitors ineffective. Other potential mechanisms include the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), and alterations in downstream p53 signaling pathways.

Q3: Can resistance to these compounds occur in cells with wild-type TP53?

A3: Yes, resistance can occur in cells that retain wild-type TP53. This can be mediated by several factors, including insufficient activation of the p53 pathway, overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members), or activation of alternative survival pathways. Additionally, increased expression and function of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the compound, leading to resistance.

Q4: How can I determine if my cell line has become resistant to a spiro[isobenzofuran-piperidine] compound?

A4: Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound in the treated cell line compared to the parental, sensitive cell line. An increase of 10-fold or more in the IC50 value is generally considered a strong indicator of acquired resistance.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with spiro[isobenzofuran-piperidine] compounds and provides potential solutions.

Problem Possible Cause Suggested Solution
No or reduced cytotoxicity observed after treatment. 1. Cell line has a mutated or null TP53 gene. 2. Acquired resistance through TP53 mutation. 3. Increased drug efflux. 4. Compound instability. 1. Verify the TP53 status of your cell line. (See Protocol 5) 2. Sequence the TP53 gene in the treated cells to check for new mutations. (See Protocol 5) 3. Perform a P-glycoprotein efflux assay. (See Protocol 4) Consider co-treatment with a P-gp inhibitor. 4. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
p53 protein levels do not increase after treatment in a TP53 wild-type cell line. 1. Insufficient compound concentration or treatment time. 2. Technical issue with Western Blot. 3. Acquired resistance leading to a blunted p53 response. 1. Perform a dose-response and time-course experiment. Analyze p53 levels at various concentrations and time points (e.g., 6, 12, 24 hours). 2. Review your Western Blot protocol. (See Protocol 1) Ensure the use of appropriate antibodies and controls. 3. Investigate mechanisms of resistance as outlined above.
No increase in apoptosis or cell cycle arrest after treatment. 1. Dominant anti-apoptotic or pro-survival signaling. 2. Cell cycle checkpoints are compromised. 3. Resistance has developed. 1. Analyze the expression of Bcl-2 family proteins. Consider combination therapy with a Bcl-2 inhibitor. 2. Assess the integrity of cell cycle regulatory proteins. 3. Confirm resistance by determining the IC50 value.

Quantitative Data Summary

The following table provides illustrative IC50 values for an MDM2 inhibitor in sensitive parental and corresponding resistant cancer cell lines. While specific data for spiro[isobenzofuran-piperidine] compounds in resistant lines is limited in publicly available literature, this table reflects the typical magnitude of resistance observed with this class of inhibitors.

Cell LineCancer TypeTP53 Status (Parental)Parental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Primary Resistance MechanismReference
SJSA-1OsteosarcomaWild-Type80>10,000>125TP53 Mutation[5]
NGPNeuroblastomaWild-Type~100>1,000>10TP53 Mutation[3]
RS4;11Acute Lymphoblastic LeukemiaWild-Type60Not Reported--[1]
MCF-7Breast CancerWild-Type~11,070Not Reported--[5]

Note: The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Western Blot Analysis of p53 and MDM2

This protocol details the detection of p53 and MDM2 protein levels by Western Blot, a key method to verify the on-target effect of spiro[isobenzofuran-piperidine] compounds.

1. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris.
  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples with Laemmli sample buffer and boil for 5-10 minutes.
  • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies for p53 and MDM2 overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with a spiro[isobenzofuran-piperidine] compound using propidium iodide (PI) staining.

1. Cell Preparation:

  • Harvest cells after treatment.
  • Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently.
  • Incubate at 4°C for at least 30 minutes.

2. Staining:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in a PI staining solution containing RNase A.
  • Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.
  • Use appropriate software to gate the single-cell population and generate a histogram of DNA content.

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[3][5][6][7][8]

1. Cell Preparation:

  • Induce apoptosis by treating cells with the spiro[isobenzofuran-piperidine] compound.
  • Collect both adherent and floating cells.
  • Wash cells with cold PBS.

2. Staining:

  • Resuspend cells in 1X Annexin V Binding Buffer.
  • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

  • Analyze the stained cells promptly by flow cytometry.
  • Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Protocol 4: P-glycoprotein (P-gp) Efflux Assay

This protocol describes a functional assay to assess the activity of the P-gp drug efflux pump using the fluorescent substrate Rhodamine 123.

1. Cell Preparation:

  • Culture cells to confluency in a 96-well plate.

2. Rhodamine 123 Accumulation:

  • Incubate cells with Rhodamine 123 in the presence or absence of the spiro[isobenzofuran-piperidine] compound and a known P-gp inhibitor (e.g., verapamil) as a positive control.
  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Measurement:

  • Wash the cells to remove extracellular Rhodamine 123.
  • Lyse the cells and measure the intracellular fluorescence using a plate reader.
  • A decrease in Rhodamine 123 accumulation in the presence of the test compound suggests it may be a P-gp substrate or inducer. An increase in accumulation suggests inhibition of P-gp.

Protocol 5: TP53 Mutation Analysis

This protocol provides a general workflow for identifying mutations in the TP53 gene, a common cause of resistance.

1. Genomic DNA Extraction:

  • Extract genomic DNA from both parental (sensitive) and resistant cell lines.

2. PCR Amplification:

  • Amplify the coding exons of the TP53 gene using specific primers.

3. DNA Sequencing:

  • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).

4. Sequence Analysis:

  • Align the sequences from the resistant cells to the reference TP53 sequence and the sequence from the parental cells to identify any mutations.
  • Utilize databases such as the IARC TP53 Database to check the functional significance of any identified mutations.

Visualizations

G cluster_pathway MDM2-p53 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Targets for Degradation Degradation Proteasomal Degradation p53->Degradation Activation p53 Target Gene Activation p53->Activation Spiro Spiro[isobenzofuran-piperidine] Compound Spiro->MDM2 Inhibits Apoptosis Apoptosis/ Cell Cycle Arrest Activation->Apoptosis

Caption: MDM2-p53 signaling pathway and the action of spiro[isobenzofuran-piperidine] compounds.

G cluster_workflow Workflow for Investigating Resistance Start Decreased Cell Sensitivity Observed IC50 Determine IC50 (Resistant vs. Parental) Start->IC50 Western Western Blot for p53 & p21 Induction IC50->Western Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis IC50->CellCycle_Assay TP53_Seq TP53 Sequencing Western->TP53_Seq No p53 induction Pgp P-gp Efflux Assay Western->Pgp p53 induction intact Conclusion Identify Resistance Mechanism TP53_Seq->Conclusion Pgp->Conclusion Apoptosis_Assay->Conclusion CellCycle_Assay->Conclusion

Caption: Experimental workflow for characterizing resistance to spiro[isobenzofuran-piperidine] compounds.

G cluster_troubleshooting Troubleshooting Logic Q1 Reduced Cytotoxicity? Yes No Q2 TP53 Wild-Type? Yes No Q1:yes->Q2 A1 Compound is effective Q1:no->A1 Q3 p53 Induction Observed? Yes No Q2:yes->Q3 A2 Intrinsic Resistance Q2:no->A2 Q4 P-gp Overexpressed/ Active? Yes No Q3:yes->Q4 A3 Acquired TP53 Mutation Q3:no->A3 A4 Drug Efflux-Mediated Resistance Q4:yes->A4 A5 Downstream Pathway Alteration Q4:no->A5

Caption: A logical diagram for troubleshooting resistance to spiro[isobenzofuran-piperidine] compounds.

References

Navigating the Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a key intermediate in the development of novel therapeutics. This guide addresses potential challenges in scaling up this synthesis, offering detailed troubleshooting advice and frequently asked questions to ensure a successful and efficient process.

Troubleshooting Guide

Scaling up the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] can present several challenges. This section provides a question-and-answer style guide to address common issues encountered during the experimental process.

Issue/Question Potential Cause Recommended Solution
Low yield of 1-bromo-4-chloro-2-(methoxymethyl)benzene (Intermediate 1) Incomplete bromination of the starting material, 4-chloro-1-(methoxymethyl)benzene.Ensure the use of fresh N-bromosuccinimide (NBS) and a reliable radical initiator such as azobisisobutyronitrile (AIBN). Monitor the reaction closely by TLC or GC-MS to ensure complete consumption of the starting material. Consider portion-wise addition of NBS to control the reaction temperature.
Formation of multiple spots on TLC during the lithiation and addition to N-Boc-4-piperidone The organolithium intermediate is highly reactive and can participate in side reactions if not handled correctly. Moisture in the reaction setup can quench the organolithium reagent.Use rigorously dried glassware and anhydrous solvents. Maintain a low reaction temperature (typically -78 °C) throughout the addition of the organolithium reagent to the piperidone. Slow, dropwise addition is crucial to minimize side product formation.
Incomplete cyclization to the spirocyclic product The acid-catalyzed cyclization may not have gone to completion. The reaction may be sensitive to the choice and concentration of the acid.Screen different acids (e.g., HCl, H₂SO₄, p-TsOH) and their concentrations to find the optimal conditions. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a gentle increase in temperature, but be cautious of potential degradation.
Difficulty in removing the Boc protecting group The deprotection conditions may be too mild, or the reaction time may be insufficient.For scale-up, using a stronger acid like concentrated HCl in a suitable solvent (e.g., dioxane or isopropanol) is often effective. Ensure the reaction is stirred vigorously and monitor for the complete disappearance of the starting material.
Product purification challenges at a larger scale The crude product may contain closely related impurities that are difficult to separate by simple crystallization.Column chromatography is often necessary for high purity. For larger scales, consider using a flash chromatography system with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). A final crystallization step can further enhance purity.
Exothermic reaction during lithiation at scale The generation of the organolithium reagent is an exothermic process, and heat dissipation can be challenging in larger reactors.Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature control system. Slow, controlled addition of the n-butyllithium is critical to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] on a laboratory scale?

A1: While yields can vary depending on the specific conditions and scale, a typical overall yield for a multi-step synthesis of this nature on a laboratory scale (1-10 g) would be in the range of 30-40%.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The use of n-butyllithium is a major safety concern. It is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen) with appropriate personal protective equipment. The lithiation reaction is also highly exothermic and requires careful temperature control. All solvents must be anhydrous, as the addition of water to organolithium reagents can be violent.

Q3: Can the order of the deprotection and cyclization steps be reversed?

A3: It is generally recommended to perform the cyclization before the deprotection of the piperidine nitrogen. The Boc-protected intermediate is often more soluble in organic solvents, which can facilitate the cyclization reaction and subsequent purification.

Q4: What are the most common byproducts in this synthesis?

A4: Common byproducts can include unreacted starting materials, the alcohol intermediate before cyclization, and products resulting from side reactions of the organolithium reagent, such as dimerization or reaction with the solvent.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Experimental Protocols

Synthesis of 1-bromo-4-chloro-2-(methoxymethyl)benzene (Intermediate 1)
Parameter Laboratory Scale (10 g) Pilot Scale (1 kg)
Starting Material 4-chloro-1-(methoxymethyl)benzene (10 g, 63.8 mmol)4-chloro-1-(methoxymethyl)benzene (1 kg, 6.38 mol)
Reagents N-Bromosuccinimide (12.4 g, 69.8 mmol), AIBN (0.52 g, 3.19 mmol)N-Bromosuccinimide (1.24 kg, 6.98 mol), AIBN (52 g, 0.32 mol)
Solvent Carbon tetrachloride (100 mL)Carbon tetrachloride (10 L)
Temperature Reflux (approx. 77 °C)Reflux (approx. 77 °C)
Reaction Time 4-6 hours6-8 hours
Work-up Cool to RT, filter off succinimide, wash with Na₂S₂O₃ (aq) and brine, dry over Na₂SO₄, concentrate in vacuo.Cool to RT, filter off succinimide, wash with Na₂S₂O₃ (aq) and brine, dry over Na₂SO₄, concentrate in vacuo.
Typical Yield 85-95%80-90%
Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
Parameter Laboratory Scale (5 g of Intermediate 1) Pilot Scale (500 g of Intermediate 1)
Starting Material 1-bromo-4-chloro-2-(methoxymethyl)benzene (5 g, 21.2 mmol)1-bromo-4-chloro-2-(methoxymethyl)benzene (500 g, 2.12 mol)
Reagents n-BuLi (1.6 M in hexanes, 14.5 mL, 23.3 mmol), N-Boc-4-piperidone (4.65 g, 23.3 mmol), Conc. HCln-BuLi (2.5 M in hexanes, 933 mL, 2.33 mol), N-Boc-4-piperidone (465 g, 2.33 mol), Conc. HCl
Solvent Anhydrous THF (100 mL), Dioxane (50 mL)Anhydrous THF (10 L), Dioxane (5 L)
Temperature -78 °C for lithiation and addition, RT for cyclization and deprotection-78 °C for lithiation and addition, RT for cyclization and deprotection
Reaction Time 2 hours for lithiation/addition, 12 hours for cyclization, 4 hours for deprotection3 hours for lithiation/addition, 18 hours for cyclization, 6 hours for deprotection
Work-up Quench with NH₄Cl (aq), extract with EtOAc, wash with brine, dry over Na₂SO₄, concentrate. Purify by column chromatography. For deprotection, neutralize with NaOH (aq), extract with EtOAc, dry and concentrate.Quench with NH₄Cl (aq), extract with EtOAc, wash with brine, dry over Na₂SO₄, concentrate. Purify by flash chromatography. For deprotection, neutralize with NaOH (aq), extract with EtOAc, dry and concentrate.
Typical Yield 40-50% (over 3 steps)35-45% (over 3 steps)

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Lithiation & Addition cluster_step3 Step 3: Cyclization & Deprotection A 4-chloro-1-(methoxymethyl)benzene B Intermediate 1: 1-bromo-4-chloro-2-(methoxymethyl)benzene A->B NBS, AIBN, CCl4, Reflux C Intermediate 1 B->C D Organolithium Intermediate C->D n-BuLi, THF, -78°C F Adduct D->F Addition E N-Boc-4-piperidone E->F G Adduct F->G H Boc-protected Spirocycle G->H Acid Catalyst I Final Product: 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] H->I Conc. HCl

Caption: Synthetic workflow for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

troubleshooting_guide cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Overall Yield check_step1 Check Yield of Intermediate 1 start->check_step1 check_step2 Analyze Lithiation/ Addition Step start->check_step2 check_step3 Evaluate Cyclization/ Deprotection start->check_step3 solution1 Optimize Bromination: - Fresh NBS/AIBN - Portion-wise addition check_step1->solution1 Low yield solution2 Improve Lithiation: - Anhydrous conditions - Strict temp. control (-78°C) - Slow addition check_step2->solution2 Side products solution3 Enhance Cyclization: - Screen acids/concentrations - Monitor reaction progress check_step3->solution3 Incomplete cyclization solution4 Ensure Deprotection: - Use stronger acid - Increase reaction time check_step3->solution4 Incomplete deprotection

Validation & Comparative

Comparative Analysis of Spiro[isobenzofuran-piperidine] Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of spiro[isobenzofuran-piperidine] derivatives, with a focus on their activity as sigma receptor modulators and potential central nervous system (CNS) agents.

This guide provides a comparative analysis of various spiro[isobenzofuran-piperidine] derivatives, presenting quantitative data on their binding affinities, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to aid researchers in evaluating the potential of these compounds for further drug development.

Data Presentation: Comparative Efficacy of Spiro[isobenzofuran-piperidine] Derivatives

The following table summarizes the binding affinities (Ki) of a selection of spiro[isobenzofuran-piperidine] derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

Compound IDStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference
Compound 19 Indole derivative with N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine]51.330.2~0.6[1]
Compound 20 Indole derivative with N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine]88.839.8~0.45[1]
Compound 29 Indole derivative with N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine]48851.1~9.55[1]
Compound 30 Indole derivative with N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine]56939.4~14.44[1]
1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] N-benzyl substituted spiro[isobenzofuran-piperidine]1.14>1260>1100[3]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] (2) Spiro[benzotriazine-piperidine] derivativeLow nanomolar1 to 3 orders of magnitude lower than σ1~7000[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of spiro[isobenzofuran-piperidine] derivatives are provided below.

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is used to determine the binding affinity of test compounds for sigma receptors.

Materials:

  • Radioligands: [³H]-(+)-pentazocine for σ1 receptors, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[2]

  • Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (e.g., 0.5-1.5 nM for [³H]-(+)-pentazocine), and varying concentrations of the spiro[isobenzofuran-piperidine] derivative (test compound).[5][6]

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a sufficient time to reach equilibrium (e.g., 150 minutes for σ1).[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Tetrabenazine-Induced Ptosis Reversal Assay

This in vivo assay is used to screen for potential antidepressant and antipsychotic activity.[8][9]

Animals:

  • Male mice.

Materials:

  • Tetrabenazine solution.

  • Test spiro[isobenzofuran-piperidine] derivatives.

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the mice to the experimental environment.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Tetrabenazine Injection: After a predetermined time (e.g., 30 minutes), inject tetrabenazine (e.g., 35 mg/kg, i.p.) to induce ptosis.[9]

  • Ptosis Scoring: At various time points after tetrabenazine injection (e.g., 30, 60, 90, and 120 minutes), score the degree of eyelid closure (ptosis). A common scoring system is: 0 = eyes open, 1 = one-quarter closed, 2 = half closed, 3 = three-quarters closed, 4 = fully closed.

  • Data Analysis: Compare the ptosis scores of the test compound-treated group with the vehicle-treated group. A significant reduction in the ptosis score indicates potential antidepressant-like activity.[8][10]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key concepts.

G General Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Synthesis Compound Synthesis Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis->Radioligand Binding Assay Determine Ki for σ1/σ2 Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Radioligand Binding Assay->Data Analysis (IC50, Ki) Promising Compounds (from in vitro) Promising Compounds (from in vitro) Data Analysis (IC50, Ki)->Promising Compounds (from in vitro) Animal Model Selection Animal Model Selection Promising Compounds (from in vitro)->Animal Model Selection e.g., Mouse Tetrabenazine-Induced Ptosis Assay Tetrabenazine-Induced Ptosis Assay Animal Model Selection->Tetrabenazine-Induced Ptosis Assay Assess antidepressant-like activity Behavioral Scoring Behavioral Scoring Tetrabenazine-Induced Ptosis Assay->Behavioral Scoring Statistical Analysis Statistical Analysis Behavioral Scoring->Statistical Analysis Lead Compound Identification Lead Compound Identification Statistical Analysis->Lead Compound Identification

Caption: Experimental workflow for evaluating spiro[isobenzofuran-piperidine] derivatives.

G Generalized Sigma Receptor Signaling Spiro[isobenzofuran-piperidine] Derivative Spiro[isobenzofuran-piperidine] Derivative Sigma Receptor (σ1 or σ2) Sigma Receptor (σ1 or σ2) Spiro[isobenzofuran-piperidine] Derivative->Sigma Receptor (σ1 or σ2) Binding Intracellular Signaling Cascades Intracellular Signaling Cascades Sigma Receptor (σ1 or σ2)->Intracellular Signaling Cascades Activation/Modulation Modulation of Ion Channels Modulation of Ion Channels Intracellular Signaling Cascades->Modulation of Ion Channels Regulation of Neurotransmitter Release Regulation of Neurotransmitter Release Intracellular Signaling Cascades->Regulation of Neurotransmitter Release Cell Survival / Apoptosis Cell Survival / Apoptosis Intracellular Signaling Cascades->Cell Survival / Apoptosis Cellular Response Cellular Response Modulation of Ion Channels->Cellular Response Regulation of Neurotransmitter Release->Cellular Response Cell Survival / Apoptosis->Cellular Response

Caption: Generalized signaling pathway for sigma receptor modulation.

References

Validating the Biological Activity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Comparative Guide to its Potential as a Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] represents a significant scaffold in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of novel drug candidates targeting the central nervous system (CNS).[1] While direct quantitative biological data for this specific compound is not extensively documented in publicly available literature, its structural analogs have demonstrated notable activity, particularly as modulators of sigma (σ) receptors. This guide aims to validate the potential biological activity of the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] core structure by providing a comparative analysis of its derivatives and other established sigma receptor ligands.

The spiro[isobenzofuran-1,4'-piperidine] framework is a recurring motif in compounds designed for neurological applications, including potential treatments for anxiety, depression, and schizophrenia.[2] Furthermore, derivatives of this structure have been explored for their high affinity and selectivity towards sigma receptors, which are implicated in a variety of cellular functions and are promising targets for therapeutic intervention in cancer and neurodegenerative diseases like Alzheimer's.[3][4][5] This guide will focus on the sigma receptor binding affinity of spiro[isobenzofuran-1,4'-piperidine] derivatives as a primary indicator of the potential biological activity of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

Comparative Analysis of Sigma Receptor Binding Affinity

The following tables summarize the binding affinities (Ki, inhibition constant) of various spiro[isobenzofuran-1,4'-piperidine] derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, compared with established reference compounds. Lower Ki values indicate higher binding affinity.

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities

CompoundKi (nM) for σ₁ ReceptorReference CompoundKi (nM) for σ₁ Receptor
Siramesine-like derivative 19 51.3(+)-Pentazocine Not explicitly stated, but used as a selective σ₁ ligand
Siramesine-like derivative 20 88.8Haloperidol 2.6
Indole derivative 23 296
Indole derivative 29 488
Indole derivative 30 569
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) 0.34 - 1.18
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) 0.89 - 1.49

Data for Siramesine-like and indole derivatives are from a study on fluorescent probes based on the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.[3] Data for piperidine derivatives 1a and 1b are from a study on phenoxyalkylpiperidines as high-affinity sigma-1 receptor ligands.[6]

Table 2: Sigma-2 (σ₂) Receptor Binding Affinities

CompoundKi (nM) for σ₂ ReceptorReference CompoundKi (nM) for σ₂ Receptor
Siramesine 12.6Haloperidol 105
Siramesine-like derivative 16 10.1
Siramesine-like derivative 17 3.84
Siramesine-like derivative 19 30.2
Siramesine-like derivative 20 39.8
Indole derivative 23 5.07
Indole derivative 29 51.1
Indole derivative 30 39.4
Phenoxyalkylpiperidine 4a 17.2

Data for Siramesine and its derivatives, and indole derivatives are from a study on fluorescent probes based on the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.[7] Data for Haloperidol and phenoxyalkylpiperidine 4a are from a study on phenoxyalkylpiperidines.[6][8]

Experimental Protocols

Protocol 1: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described for determining the binding affinity of novel compounds to sigma-1 and sigma-2 receptors.[9][10][11]

1. Materials and Reagents:

  • Tissue Preparation: Guinea pig brain for sigma-1 and rat liver for sigma-2 receptor assays.

  • Buffers: 50 mM Tris-HCl, pH 8.0.

  • Radioligands:

    • For σ₁ assay: --INVALID-LINK---pentazocine.

    • For σ₂ assay: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG).

  • Masking Agent for σ₂ Assay: (+)-pentazocine to saturate sigma-1 sites.

  • Non-specific Binding Control: Haloperidol or the unlabeled test ligand at a high concentration (e.g., 10 µM).

  • Test Compounds: Including 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and comparators, dissolved in a suitable solvent and serially diluted.

  • Filtration: 96-well plates, glass fiber filters (GF/B or GF/C), and a cell harvester.

  • Scintillation Cocktail and a scintillation counter.

2. Membrane Preparation:

  • Homogenize the tissue (guinea pig brain or rat liver) in an ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove debris.

  • Centrifuge the supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in a buffer and determine the protein concentration.

3. Binding Assay Procedure:

  • In a 96-well plate, combine the membrane homogenate (typically ~300 µg protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For the σ₂ assay, include a masking agent (e.g., 100 nM (+)-pentazocine) in all wells to block binding to σ₁ receptors.

  • For each concentration of the test compound, prepare parallel wells with a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubate the plates at room temperature or 37°C for a specified time (e.g., 90-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Tetrabenazine-Induced Ptosis Reversal Assay

This in vivo assay is used to screen for potential antidepressant activity. Tetrabenazine depletes monoamines, leading to ptosis (eyelid drooping), which can be reversed by compounds that enhance monoaminergic neurotransmission.[2][12]

1. Animals: Male mice are commonly used.

2. Procedure:

  • Administer the test compound (e.g., a derivative of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) or a vehicle control to the mice.

  • After a predetermined time (e.g., 30 or 60 minutes), administer tetrabenazine (typically 30-40 mg/kg, i.p.).

  • At various time points after tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis for each mouse.

  • The scoring is typically done on a scale (e.g., 0 to 4), where 0 represents eyes fully open and 4 represents eyes fully closed.

3. Data Analysis:

  • Calculate the mean ptosis score for each treatment group at each time point.

  • Compare the scores of the test compound-treated groups to the vehicle-treated group to determine if the compound significantly reverses tetrabenazine-induced ptosis.

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_downstream Downstream Effects BiP BiP/GRP78 Sigma1R_active Sigma-1 Receptor (Active Chaperone) Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_inactive->Sigma1R_active Dissociation & Activation IP3R IP3 Receptor Sigma1R_active->IP3R Modulates Ca2+ Signaling IonChannels Ion Channel Modulation Sigma1R_active->IonChannels CellSurvival Cell Survival Pathways Sigma1R_active->CellSurvival Autophagy Autophagy Regulation Sigma1R_active->Autophagy Ligand Agonist Ligand (e.g., Spiro-piperidine derivative) Ligand->Sigma1R_inactive Binds Stress Cellular Stress (e.g., ER Stress) Stress->Sigma1R_inactive Induces NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability

Caption: Sigma-1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow A 1. Prepare Reagents - Membrane Homogenate - Radioligand ([3H]L) - Test Compound (C) - Buffer B 2. Set up 96-Well Plate Assay A->B C1 Total Binding: Membrane + [3H]L B->C1 C2 Non-Specific Binding: Membrane + [3H]L* + High [Cold L] B->C2 C3 Competition: Membrane + [3H]L* + [C] B->C3 D 3. Incubate to Equilibrium (e.g., 90 min at 37°C) C1->D C2->D C3->D E 4. Rapid Filtration (Separate Bound from Free Ligand) D->E F 5. Scintillation Counting (Measure Radioactivity on Filters) E->F G 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Comparative Analysis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and Other CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative CNS drug candidate, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], against established and newer central nervous system (CNS) agents. Due to the limited publicly available data on 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], this analysis is based on the known pharmacology of its core scaffold, spiro[isobenzofuran-1,4'-piperidine], which has been identified as a promising structure for targeting sigma (σ) receptors. Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, depression, and anxiety.[1][2]

This comparison, therefore, positions 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] as a hypothetical sigma receptor ligand and evaluates it against CNS drugs with known sigma receptor affinity and therapeutic applications in related fields. The comparators selected are:

  • Haloperidol: A conventional first-generation antipsychotic with high affinity for both dopamine D2 and sigma receptors.[3][4][5]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) antidepressant that also exhibits a notable affinity for the σ1 receptor.[6][7][8]

  • Cariprazine & Brexpiprazole: Newer-generation atypical antipsychotics with complex pharmacologies that include interactions with dopamine and serotonin receptors.

The following sections present a detailed comparison of the receptor binding profiles and the experimental protocols for key assays used in the preclinical assessment of CNS drug candidates.

Receptor Binding Affinity Profile

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of the comparator drugs for key CNS targets. A lower Ki value indicates a higher binding affinity. Data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is not available and is denoted as "N/A".

Compound/Receptorσ1σ2D2SERT
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] N/AN/AN/AN/A
Haloperidol ~2-6.5 nM[5]Potent affinity[9]1-5 nM[5]High nM
Sertraline 32-57 nM[6]>5000 nM[6]>10000 nM[6]~0.2-2.6 nM
Cariprazine Modest affinityModest affinity~0.5-0.7 nM[10]Low affinity
Brexpiprazole Moderate affinityModerate affinity<1 nM[11]Negligible

N/A: Not Available

Experimental Methodologies

Detailed protocols for key experiments are provided below to allow for reproducibility and critical evaluation of the presented data.

This assay is fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined (IC50), from which the Ki value is calculated.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[12]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[12][13]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while the unbound ligand passes through. The filters are then washed to remove any non-specifically bound radioligand.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization & Centrifugation ReceptorSource->Homogenization Membranes Isolated Membranes Homogenization->Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Radioligand Binding Assay Workflow

The FST is a widely used behavioral test to screen for potential antidepressant effects.[14][15]

Objective: To assess the antidepressant-like activity of a test compound in rodents.

Principle: Rodents placed in an inescapable cylinder of water will initially try to escape but will eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of "behavioral despair." Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.[15][16]

Protocol Outline:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) is filled with water (e.g., 23-25°C) to a level where the animal cannot touch the bottom or escape.[14]

  • Acclimation: Animals are brought to the testing room at least one hour before the test to acclimate.

  • Procedure: The animal is gently placed into the water-filled cylinder. The total test duration is typically 6 minutes.[14][17]

  • Behavioral Scoring: The animal's behavior is recorded, usually by video. The duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[14][17]

  • Data Analysis: The immobility time of the test compound-treated group is compared to that of a vehicle-treated control group. A significant reduction in immobility time suggests antidepressant-like effects.

G Forced Swim Test (FST) Logic Compound Test Compound (Potential Antidepressant) FST Forced Swim Test Compound->FST Control Vehicle Control Control->FST Immobility Reduced Immobility Time FST->Immobility leads to Activity Increased Active Behavior (Swimming/Climbing) Immobility->Activity correlates with Effect Antidepressant-like Effect Immobility->Effect Yes NoEffect No Antidepressant-like Effect Immobility->NoEffect No G Prepulse Inhibition (PPI) Signaling Pathway cluster_processing Brain Processing (Sensorimotor Gating) cluster_output Motor Output Prepulse Weak Prepulse Gating Neural Gating Mechanism Prepulse->Gating activates Pulse Startling Pulse Startle Startle Response Pulse->Startle elicits Gating->Startle inhibits

References

A Comparative Guide to the Cross-Reactivity Profile of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of investigational compounds derived from the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. Direct experimental data on the cross-reactivity of the parent compound is not extensively available in public literature, as it is primarily utilized as a key intermediate in the synthesis of novel drug candidates targeting the central nervous system (CNS). However, based on the known biological targets of its derivatives, particularly sigma (σ) receptors, and the common off-target profiles of CNS-active agents, this guide outlines the critical receptors, ion channels, and enzymes that should be evaluated to build a comprehensive selectivity profile.

Derivatives of the spiro[isobenzofuran-1,4'-piperidine] core structure have shown significant activity as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. As with many CNS-targeted molecules, off-target interactions can lead to undesirable side effects. Therefore, a thorough assessment of cross-reactivity is paramount during the drug discovery and development process.

Comparative Cross-Reactivity Data

To facilitate a clear comparison, the following tables present a hypothetical but representative dataset for a new chemical entity (NCE) derived from the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, referred to as "Spiro-NCE." The data is compared against two hypothetical alternatives: "Alternative A," a compound with a similar primary target but a different chemical scaffold, and "Alternative B," a compound with known off-target liabilities. The targets listed are selected based on their high relevance for CNS drug candidates and known liabilities of similar compounds.

Table 1: Selectivity Profile Against Key CNS Receptors

TargetSpiro-NCE (Kᵢ, nM)Alternative A (Kᵢ, nM)Alternative B (Kᵢ, nM)
Primary Target (e.g., σ₂ Receptor) 5.2 8.1 12.5
σ₁ Receptor15025055
Dopamine D₂ Receptor> 10,0008,50098
Serotonin 5-HT₂ₐ Receptor2,300> 10,00075
Serotonin 5-HT₂꜀ Receptor4,8009,200150
Adrenergic α₂ₐ Receptor> 10,000> 10,000450
Muscarinic M₁ Receptor8,900> 10,000200
Histamine H₁ Receptor6,5007,80045

Kᵢ values represent the inhibition constant; a lower value indicates higher binding affinity. Values > 10,000 nM are generally considered to indicate no significant binding.

Table 2: Cardiac and Other Safety-Critical Off-Target Profile

TargetSpiro-NCE (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)
hERG Potassium Channel < 10% 15% 65%
L-type Calcium Channel (Caᵥ1.2)< 5%< 5%40%
Sodium Channel (Naᵥ1.5)< 5%8%35%
GABAₐ Receptor< 10%< 10%25%
NMDA Receptor< 10%12%30%

% Inhibition at a high concentration (e.g., 10 µM) is a common screening method to identify potential off-target interactions. Inhibition >50% is often a threshold for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cross-reactivity studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a panel of receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or animal tissues.

  • Assay Buffer: A buffer solution is prepared to maintain optimal pH and ionic strength for receptor-ligand binding.

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared cell membranes.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while unbound ligand passes through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Channel Functional Assay (Automated Patch Clamp)

Objective: To assess the functional inhibition of the hERG potassium channel, a critical indicator of potential cardiotoxicity.[1][2][3]

Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels in a voltage-clamped cell.

General Protocol:

  • Cell Culture: A stable cell line (e.g., HEK293) expressing the hERG channel is cultured to the appropriate confluence.

  • Cell Preparation: Cells are harvested and prepared in an extracellular solution.

  • Automated Patch Clamp: Cells are captured on a microfluidic chip, and a high-resistance seal is formed between the cell membrane and the chip. The cell membrane is then ruptured to achieve whole-cell configuration.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current."

  • Compound Application: After establishing a stable baseline current, the test compound is applied at various concentrations.

  • Data Analysis: The inhibition of the hERG tail current by the test compound is measured, and an IC₅₀ value is calculated by fitting the concentration-response data to a logistical equation.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes in the assessment of a new chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Profiling cluster_2 Phase 3: Decision Making a Synthesis of Spiro-NCE from 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] b Primary Target Binding Assay (e.g., Sigma-2 Receptor) a->b c Broad Cross-Reactivity Panel (e.g., 44+ CNS targets) b->c d Determine Ki values for 'hits' from broad panel c->d e Functional Assays for key off-targets (e.g., 5-HT2A, D2) d->e f hERG Functional Assay (Automated Patch Clamp) d->f g Selectivity Ratio >100x? & hERG IC50 >30x Cmax? e->g f->g h Advance to In Vivo Safety Studies g->h Yes i Redesign/Optimize Structure g->i No

Caption: Workflow for assessing the selectivity and safety of a new chemical entity (NCE).

cluster_drug Drug Interaction cluster_channel hERG Channel Function cluster_outcome Clinical Outcome Drug CNS Drug (e.g., Spiro-NCE) hERG hERG K+ Channel Drug->hERG Blockade K_efflux K+ Efflux hERG->K_efflux Repolarization Cardiac Repolarization K_efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delay leads to Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia

Caption: Simplified pathway showing the effect of hERG channel blockade by a drug.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the in vivo therapeutic effects of various derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold. It is important to note that while this class of compounds has shown promise in preclinical studies for a range of therapeutic areas, specific in vivo validation data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is not publicly available at this time. This specific compound is primarily recognized as a key intermediate for the synthesis of novel drug candidates targeting the central nervous system. The following information is based on published research on structurally related analogues.

Introduction

The spiro[isobenzofuran-1,4'-piperidine] core structure is a versatile scaffold that has been explored for its potential to interact with various biological targets, leading to a diverse range of pharmacological activities. This guide summarizes the key in vivo findings for different classes of these derivatives, providing a comparative analysis of their therapeutic effects, experimental protocols, and underlying mechanisms of action where known.

Comparative Analysis of In Vivo Therapeutic Effects

The therapeutic potential of spiro[isobenzofuran-1,4'-piperidine] derivatives has been investigated in several key areas, including central nervous system (CNS) disorders, metabolic diseases, and pain management. The following tables summarize the quantitative data from these preclinical in vivo studies.

Table 1: CNS Depressant and Antipsychotic-like Activity
Compound ClassSpecific AnalogueAnimal ModelKey Efficacy DataReference Compound
3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine]Rat (Sidman avoidance paradigm)Approached the per os potency of haloperidolHaloperidol, Chlorpromazine
Dog (Apomorphine-induced emesis)Much less active than haloperidolHaloperidol
Rat (Apomorphine-induced stereotypy)Much less active than haloperidolHaloperidol
Rat (Amphetamine-induced circling)Much less active than haloperidolHaloperidol
Table 2: Antidepressant-like Activity
Compound ClassSpecific AnalogueAnimal ModelKey Efficacy Data
3-Arylspiro[isobenzofuran-1(3H),4'-piperidine] Analoguescis-4-(Methylamino)-3'-phenylspiro[cyclohexane-1,1'(3'H)-isobenzofuran]Mouse (Tetrabenazine-induced ptosis)Showed significant antitetrabenazine activity, indicating antidepressant potential. The cis secondary amine was approximately twice as potent as the cis tertiary amine.[1]
Table 3: Cardiovascular and Diuretic Effects
Compound ClassSpecific AnalogueAnimal ModelKey Efficacy Data
N-Sulfur Derivatives of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]Benzenesulfenamide 3RatMarked, species-specific diuretic and antihypertensive activity.[2]
Table 4: Metabolic Regulation (Anti-obesity Effects)
Compound ClassTargetAnimal ModelKey Efficacy Data
3H-Spiro[isobenzofuran-1,4'-piperidine] DerivativesMelanocortin Subtype-4 Receptor (MC4R) AgonistMouseEffective in reducing energy intake and inducing weight loss.[3]
Table 5: Analgesic Activity (Neuropathic Pain)
Compound ClassTargetSpecific AnalogueAnimal ModelKey Efficacy Data
Spiro[[3]benzofuran-1,4'-piperidine] DerivativesSigma 1 (σ1) Receptor Antagonist1'-Benzyl-3-methoxy-3H-spiro[[3]benzofuran-1,4'-piperidine]Rat (Capsaicin pain model)Displayed analgesic activity against neuropathic pain (53% analgesia at 16 mg/kg).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Sidman Avoidance Paradigm

This behavioral test is used to evaluate the potential of compounds to act as antipsychotics or tranquilizers.

  • Apparatus: A two-compartment chamber with a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Rats are trained to avoid an electric shock by moving from one compartment to the other in response to a conditioned stimulus (e.g., a light or tone).

    • The conditioned stimulus is presented for a fixed period, followed by the unconditioned stimulus (the electric shock).

    • A successful avoidance response is recorded if the animal moves to the other compartment during the conditioned stimulus presentation. An escape response is recorded if it moves after the onset of the shock.

    • Test compounds are administered orally (per os) at various doses before the test session.

    • The number of avoidance and escape responses is recorded to determine the compound's effect on learned behavior. A decrease in avoidance responses without a significant effect on escape responses suggests a specific CNS depressant effect.[5]

Tetrabenazine-Induced Ptosis

This model is used to screen for compounds with potential antidepressant activity. Tetrabenazine depletes central monoamine stores, leading to a state of sedation and ptosis (drooping of the eyelids).

  • Procedure:

    • Mice are administered the test compound at various doses.

    • After a set pre-treatment time, tetrabenazine is administered.

    • At the time of peak tetrabenazine effect, the degree of ptosis is scored by an observer blind to the treatment groups.

    • A reduction in the ptosis score compared to the vehicle-treated control group indicates that the test compound can antagonize the effects of tetrabenazine, suggesting a potential antidepressant-like mechanism.[1][6]

Capsaicin-Induced Nociception

This model is used to assess analgesic activity, particularly for neuropathic pain.

  • Procedure:

    • Rats are injected with capsaicin into a hind paw, which induces a pain response (e.g., licking, flinching).

    • The test compound is administered prior to the capsaicin injection.

    • The duration of the pain response is measured and compared between the compound-treated and vehicle-treated groups.

    • A significant reduction in the duration of the pain response indicates analgesic properties of the test compound.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of spiro[isobenzofuran-1,4'-piperidine] derivatives are mediated through their interaction with specific molecular targets. The following diagrams illustrate the signaling pathways for the melanocortin-4 and sigma receptors.

MC4R_Signaling_Pathway MC4R_Agonist Spiro[isobenzofuran-1,4'-piperidine] Derivative (Agonist) MC4R MC4R MC4R_Agonist->MC4R Binds and Activates G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates Physiological_Response ↓ Food Intake ↑ Energy Expenditure Gene_Expression->Physiological_Response Leads to

Caption: MC4R agonist signaling pathway.

Sigma_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane Sigma_Ligand Spiro[isobenzofuran-1,4'-piperidine] Derivative (Ligand) Sigma_Receptor Sigma (σ) Receptor (σ1 or σ2) Sigma_Ligand->Sigma_Receptor Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma_Receptor->Ion_Channels Modulates Signaling_Proteins Other Signaling Proteins (e.g., Kinases) Sigma_Receptor->Signaling_Proteins Interacts with Cellular_Response Modulation of Neuronal Excitability Neuroprotection Anti-nociception Ion_Channels->Cellular_Response Signaling_Proteins->Cellular_Response

Caption: Sigma receptor signaling overview.

Experimental_Workflow_Antidepressant_Screening Start Start: Screen for Antidepressant-like Activity Compound_Admin Administer Spiro[isobenzofuran-1,4'-piperidine] Derivative to Mice Start->Compound_Admin Tetrabenazine_Admin Administer Tetrabenazine Compound_Admin->Tetrabenazine_Admin Observe_Ptosis Observe and Score Ptosis Tetrabenazine_Admin->Observe_Ptosis Data_Analysis Analyze Ptosis Scores Observe_Ptosis->Data_Analysis Result Conclusion: Antagonism of Ptosis Suggests Antidepressant Potential Data_Analysis->Result

References

Benchmarking 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives Against Standard Alzheimer's Disease Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a shift from purely symptomatic treatments to disease-modifying strategies. A promising area of investigation involves the modulation of the sigma-2 (σ2) receptor, a protein implicated in the neurotoxic cascade of amyloid-beta (Aβ) oligomers. The compound 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] belongs to a class of molecules known to interact with σ2 receptors, making its derivatives potential candidates for AD therapy. This guide provides a comparative analysis of spiro[isobenzofuran-piperidine] derivatives against current standard-of-care and investigational treatments for Alzheimer's disease, supported by available preclinical and clinical data.

Executive Summary

This guide benchmarks the therapeutic potential of spiro[isobenzofuran-piperidine] derivatives, which act as sigma-2 (σ2) receptor ligands, against established and emerging treatments for Alzheimer's disease. The comparison includes:

  • Symptomatic Treatments: Donepezil (an acetylcholinesterase inhibitor) and Memantine (an NMDA receptor antagonist).

  • Disease-Modifying Antibody: Lecanemab (an anti-Aβ protofibril monoclonal antibody).

  • Investigational σ2 Receptor Modulator: CT1812 (Elayta), a clinical-stage small molecule.

While direct clinical data for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is not yet available, preclinical data on related spiro[isobenzofuran-piperidine] derivatives demonstrate high affinity and selectivity for the σ2 receptor, a key target in the Aβ oligomer pathway. This positions them as a compelling class of molecules for further investigation in the pursuit of novel AD therapies.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics, mechanisms of action, and available efficacy data for spiro[isobenzofuran-piperidine] derivatives and the comparator treatments.

Table 1: Mechanism of Action and Therapeutic Target

Compound Class/Drug NamePrimary Mechanism of ActionTherapeutic Target
Spiro[isobenzofuran-piperidine] Derivatives Sigma-2 (σ2) receptor modulationSigma-2 (σ2) receptor / TMEM97
Donepezil Reversible inhibition of acetylcholinesterase (AChE)Acetylcholinesterase
Memantine Uncompetitive antagonist of the NMDA receptorN-methyl-D-aspartate (NMDA) receptor
Lecanemab Binds to soluble amyloid-beta (Aβ) protofibrils, promoting their clearanceAmyloid-beta (Aβ) protofibrils
CT1812 (Elayta) Sigma-2 (σ2) receptor antagonist; displaces Aβ oligomers from neuronal receptorsSigma-2 (σ2) receptor / TMEM97

Table 2: In Vitro and Preclinical Efficacy

Compound Class/Drug NameKey Preclinical FindingsBinding Affinity (Ki/IC50)
Spiro[isobenzofuran-piperidine] Derivatives High affinity and selectivity for σ2 receptors.Ki for σ2 receptor: 5.07 nM (for a representative derivative)[1]
Donepezil Increases acetylcholine levels in the brain.Ki for AChE: 14.6 nM (also a potent σ1 receptor agonist)[2]
Memantine Protects against glutamate-induced excitotoxicity.-
Lecanemab Reduces amyloid plaques in animal models of AD.High affinity for Aβ protofibrils.
CT1812 (Elayta) Displaces Aβ oligomers from synapses and restores cognitive function in mouse models of AD.[3]High specificity and affinity for σ2 receptors.[3]

Table 3: Clinical Efficacy and Stage of Development

Drug NameStage of DevelopmentKey Clinical Efficacy Endpoints
Spiro[isobenzofuran-piperidine] Derivatives PreclinicalNot yet in clinical trials.
Donepezil ApprovedModest improvements in cognitive function (e.g., ADAS-Cog scores) and activities of daily living.[1][4]
Memantine ApprovedModest benefits in patients with moderate to severe Alzheimer's disease, often used in combination with AChE inhibitors.[5][6]
Lecanemab ApprovedSlowed cognitive decline by 27% over 18 months compared to placebo (measured by CDR-SB).[7]
CT1812 (Elayta) Phase 2 Clinical TrialsDemonstrated an increase in Aβ oligomers in the CSF, consistent with its mechanism of action.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

Figure 1: Proposed Mechanism of Spiro[isobenzofuran-piperidine] Derivatives Spiro_Derivative Spiro[isobenzofuran-piperidine] Derivative Sigma2_Receptor Sigma-2 (σ2) Receptor on Neuronal Surface Spiro_Derivative->Sigma2_Receptor Binds to Spiro_Derivative->Sigma2_Receptor Competes with Aβ Oligomer Synaptic_Toxicity Synaptic Toxicity & Neuronal Dysfunction Spiro_Derivative->Synaptic_Toxicity Prevents Sigma2_Receptor->Synaptic_Toxicity Mediates AB_Oligomer Amyloid-beta (Aβ) Oligomer AB_Oligomer->Sigma2_Receptor Binds to Figure 2: Workflow for In Vitro Binding Affinity Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Tissue_Homogenate Prepare tissue homogenate (e.g., brain tissue expressing σ2 receptors) Incubation_Mix Incubate homogenate, radioligand, and varying concentrations of test compound Tissue_Homogenate->Incubation_Mix Radioligand Radioligand (e.g., [3H]DTG) Radioligand->Incubation_Mix Test_Compound Test Compound (Spiro[isobenzofuran-piperidine] derivative) Test_Compound->Incubation_Mix Filtration Separate bound and free radioligand via rapid filtration Incubation_Mix->Filtration Scintillation_Counting Measure radioactivity of bound radioligand using liquid scintillation counting Filtration->Scintillation_Counting Competition_Curve Generate competition binding curve Scintillation_Counting->Competition_Curve Ki_Calculation Calculate Ki value (inhibitory constant) Competition_Curve->Ki_Calculation

References

Assessing the Selectivity of the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Scaffold for Sigma Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural component in the development of ligands targeting the central nervous system. Its derivatives have shown significant affinity for sigma (σ) receptors, which are implicated in a variety of neurological disorders and are promising targets for therapeutic intervention. This guide provides a comparative analysis of the selectivity of compounds derived from this scaffold for the two major sigma receptor subtypes, σ1 and σ2, benchmarked against established reference ligands.

Comparative Analysis of Binding Affinity

The selectivity of a compound for its target is a critical factor in drug development, as it can significantly impact both efficacy and safety. For ligands targeting sigma receptors, selectivity is typically assessed by comparing their binding affinities (Ki values) for the σ1 and σ2 subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of various ligands, including derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold and well-characterized sigma receptor ligands, for σ1 and σ2 receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Reference Compound Type
Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Siramesine170.120.007 (σ2 selective)σ2 Receptor Agonist[1]
ANAVEX 2-73 (Blarcamesine)860--σ1 Receptor Agonist[1]
Reference Ligands
PB28130.280.02 (σ2 selective)Mixed σ1 Antagonist / σ2 Agonist[2][3]
(+)-Pentazocine1.7 - 6.5>1000>153 (σ1 selective)σ1 Receptor Agonist[4]
Haloperidol1.7 - 6.5~1000~0.006 (non-selective)σ1 Receptor Antagonist, Dopamine D2 Antagonist[4]
1,3-Di-o-tolylguanidine (DTG)69213.28 (non-selective)Non-selective σ Receptor Agonist[5]
Cutamesine (SA4503)17.41784>100 (σ1 selective)σ1 Receptor Agonist[1]

Experimental Protocols

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This in vitro technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand and its receptor.

Radioligand Binding Assay for σ1 and σ2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Tissue Preparation: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2) are commonly used as they have high densities of the respective receptors.[6]

  • Radioligand:

    • For σ1 assays: --INVALID-LINK---Pentazocine, a selective σ1 agonist.[7]

    • For σ2 assays: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[8]

  • Masking Ligand (for σ2 assays): (+)-Pentazocine is used to saturate and block the binding of [³H]-DTG to σ1 receptors, thus isolating its binding to σ2 receptors.[6][9]

  • Test Compound: The compound of interest (e.g., a derivative of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]).

  • Reference Compound: A known non-selective ligand, such as Haloperidol, is used to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue (guinea pig brain or rat liver) in a cold buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled reference compound (e.g., Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Contain membranes, radioligand, and a range of concentrations of the test compound.

    • For σ2 assays, the masking ligand ((+)-pentazocine) is added to all wells.[6]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures can vary depending on the specific receptor and ligands but are typically around 90 minutes at 37°C for σ1 and 2 minutes at 25°C for σ2.[7][10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Tissue Homogenization & Membrane Isolation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radioligand (³H-Pentazocine or [³H]-DTG) Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Competition Curve Generation & IC50/Ki Calculation Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile starting point for the development of potent sigma receptor ligands. As demonstrated by derivatives like Siramesine, this chemical framework can be elaborated to achieve high affinity and selectivity, particularly for the σ2 receptor. The assessment of selectivity through rigorous experimental methods such as the radioligand binding assay is paramount in the characterization of novel compounds. The data and protocols presented in this guide offer a comparative framework for researchers engaged in the design and evaluation of new chemical entities targeting sigma receptors for the potential treatment of a range of CNS disorders.

References

peer-reviewed studies on 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Spiro[isobenzofuran-1,4'-piperidine] Derivatives in Neurological and Metabolic Research

For researchers, scientists, and drug development professionals, the 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a foundational structure for developing targeted therapeutics. While peer-reviewed studies on the efficacy of this specific compound are not publicly available, extensive research on its derivatives highlights the potential of this chemical class in modulating key biological targets. This guide provides a comparative analysis of the performance of various spiro[isobenzofuran-1,4'-piperidine] analogs, supported by experimental data from published, peer-reviewed studies.

The primary therapeutic areas explored for these compounds include neurological disorders, through the modulation of sigma (σ) receptors and general central nervous system (CNS) activity, and metabolic diseases, via agonism of the melanocortin subtype-4 receptor (MC4R).

Comparative Efficacy at Sigma Receptors

Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] core structure have been synthesized and evaluated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, cancer, and neuropathic pain.[1][2][3] A recent study developed fluorescent probes to investigate σ₂ receptor mechanisms, providing valuable affinity data for these compounds.[1]

Quantitative Data: Sigma Receptor Binding Affinities
CompoundModification from Core Scaffoldσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)
Siramesine Indole-butyl linked to piperidine10.5--
Compound 19 Siramesine-like with Cy-5 dye51.330.2~0.6
Compound 29 Indole-butyl at N-1 with Cy-5 dye48851.1~0.1
Compound 23 Indole-butyl with dye A at position 62965.07~0.017

Data extracted from a 2023 study on novel fluorescent sigma receptor ligands.[1]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The binding affinities of the compounds for σ₁ and σ₂ receptors were determined using a radioligand binding assay. The protocol involved the use of membrane preparations from cells expressing the respective receptors. For σ₁ receptor binding, membranes were incubated with the radioligand --INVALID-LINK---pentazocine, while for σ₂ receptors, [³H]-DTG was used in the presence of (+)-pentazocine to saturate σ₁ sites. The test compounds were added at various concentrations to determine their ability to displace the radioligand. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand. The radioactivity was measured using a liquid scintillation counter, and the IC₅₀ values were calculated and converted to Kᵢ values using the Cheng-Prusoff equation.[1]

Signaling Pathway and Experimental Workflow

sigma_receptor_binding_assay cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand ([³H](+)-pentazocine for σ₁ [³H]-DTG for σ₂) radioligand->incubation compound Test Compound (Spiro Derivative) compound->incubation filtration Filtration & Separation of Bound/Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ → Kᵢ) scintillation->analysis

Caption: Workflow for determining sigma receptor binding affinity.

Comparative Efficacy as CNS Agents

Early research into spiro[isobenzofuran-1,4'-piperidine] derivatives identified their potential as CNS agents, particularly for the treatment of depression.[4] The primary assay used to evaluate this potential was the inhibition of tetrabenazine-induced ptosis (eyelid drooping) in mice, a model used to screen for antidepressant activity.

Quantitative Data: Antagonism of Tetrabenazine-Induced Ptosis
CompoundStructureAntitetrabenazine Activity (ED₅₀, mg/kg)
7a (HP 365) 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]1.8
9a (HP 505) 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]2.4

Data from a 1976 study on spiro[isobenzofuran-1,4'-piperidines] as potential CNS agents.[4]

Experimental Protocol: Tetrabenazine Antagonism Assay

Male mice were treated with the test compounds at various doses. After a set period, the mice were administered tetrabenazine to induce ptosis. The degree of ptosis was scored at regular intervals. The ED₅₀, the dose at which 50% of the maximum effect is observed, was then calculated to determine the potency of the compounds in reversing the effects of tetrabenazine.[4]

Logical Relationship of the Antidepressant Screening Model

antidepressant_screening_model tetrabenazine Tetrabenazine (VMAT2 Inhibitor) monoamine_depletion Monoamine Depletion (Dopamine, Serotonin, Norepinephrine) tetrabenazine->monoamine_depletion causes ptosis Ptosis (Eyelid Drooping) - Depressive-like State monoamine_depletion->ptosis leads to test_compound Test Compound (Spiro Derivative) reversal Reversal of Ptosis - Antidepressant-like Activity test_compound->reversal demonstrates reversal->ptosis antagonizes

Caption: Model for assessing antidepressant-like activity.

Comparative Efficacy as Melanocortin Receptor Agonists

More recently, the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been utilized in the design of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R).[3] The MC4R is a key regulator of energy homeostasis and is a target for anti-obesity therapeutics.

While specific quantitative data from peer-reviewed articles for direct comparison is limited in the initial search, a 2010 study discloses the design, synthesis, and structure-activity relationship (SAR) of a series of these compounds as potent, selective, and orally bioavailable MC4R agonists.[3] The development of such compounds indicates the versatility of the spiro[isobenzofuran-1,4'-piperidine] core.

Experimental Protocol: MC4R Agonist Activity Assay

Typically, the efficacy of MC4R agonists is determined using in vitro cell-based assays. This involves cells engineered to express the MC4R, often coupled to a reporter gene (e.g., luciferase) via a cyclic AMP (cAMP) response element. Agonist binding to the receptor activates a G-protein signaling cascade, leading to an increase in intracellular cAMP. This, in turn, drives the expression of the reporter gene, and the resulting signal (e.g., light output) is measured to quantify the agonist activity of the test compound.

Signaling Pathway for MC4R Agonism

mc4r_signaling_pathway agonist MC4R Agonist (Spiro Derivative) mc4r MC4R agonist->mc4r binds to g_protein Gαs Protein mc4r->g_protein activates ac Adenylate Cyclase g_protein->ac activates atp_camp ATP → cAMP ac->atp_camp catalyzes pka Protein Kinase A (PKA) atp_camp->pka activates cellular_response Cellular Response (Energy Homeostasis) pka->cellular_response phosphorylates targets leading to

Caption: G-protein coupled signaling pathway for MC4R agonists.

References

meta-analysis of clinical trials involving spiro[isobenzofuran-piperidine] compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Preclinical Guide to Spiro[isobenzofuran-piperidine] Compounds

Disclaimer: This guide provides a comparative overview of preclinical research on spiro[isobenzofuran-piperidine] compounds. A comprehensive search for meta-analyses of clinical trials involving this class of compounds yielded no results, indicating a lack of extensive clinical evaluation. The following information is based on published preclinical studies and is intended for researchers, scientists, and drug development professionals.

The spiro[isobenzofuran-piperidine] scaffold is a versatile structural motif that has been explored for a variety of therapeutic applications. This guide summarizes the key findings from several preclinical studies, categorized by their potential therapeutic areas.

Central Nervous System (CNS) Agents

Derivatives of the spiro[isobenzofuran-piperidine] scaffold have been investigated for their potential as CNS agents, particularly as antidepressants and neuroleptics.

Antidepressant Activity

Several studies have focused on the synthesis and evaluation of these compounds for their antidepressant-like effects. A common preclinical model for antidepressant activity is the inhibition of tetrabenazine-induced ptosis in mice.

Table 1: Antitetrabenazine Activity of Selected Spiro[isobenzofuran-piperidine] Derivatives

CompoundModificationAntitetrabenazine Activity (ED50, mg/kg)Reference
7a (HP 365) 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]Not explicitly stated, but served as a lead compound.[1]
9a (HP 505) N-demethyl analogue of 7aSelected for further studies due to significant activity.[1]
Hydroxylamine 6 N-heteroatom derivative1.4[1]
Hydroxylamine 11 N-heteroatom derivative3.5[1]
Hydroxylamine 12 N-heteroatom derivative4.7[1]
Hydroxylamine 13 N-heteroatom derivative4.0[1]

Experimental Protocols:

  • Tetrabenazine-Induced Ptosis Inhibition: This assay is a classic screening method for potential antidepressant drugs. Tetrabenazine depletes monoamines (serotonin, norepinephrine, and dopamine) in the brain, leading to a state of ptosis (eyelid drooping) in rodents. Compounds that can antagonize this effect are considered to have potential antidepressant activity. The general procedure involves administering the test compound to mice, followed by an injection of tetrabenazine. The degree of ptosis is then scored at specific time intervals. The ED50 value represents the dose of the compound that is effective in protecting 50% of the animals from tetrabenazine-induced ptosis.[1]

Structure-Activity Relationship (SAR) Insights:

The antitetrabenazine activity of these compounds is sensitive to modifications of the piperidine nitrogen.

SAR_Antidepressant cluster_piperidine_N Piperidine Nitrogen Modification Core 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] Basic_N Basic Nitrogen (Optimal Activity) Core->Basic_N is essential Large_Substituents Large N-Substituents (Reduced Activity) Core->Large_Substituents leads to N_Heteroatom N-Heteroatom (e.g., Hydroxylamine) (Significant Activity) Core->N_Heteroatom can be modified with

SAR for Antidepressant Activity

Diuretic and Antihypertensive Agents

Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been shown to possess diuretic and antihypertensive properties.

Table 2: Diuretic and Antihypertensive Activity

CompoundModificationActivitySpeciesReference
Benzenesulfenamide 3 N-sulfur derivativeMarked diuretic and antihypertensive activityRats[2]

Experimental Protocols:

  • Diuretic and Antihypertensive Screening in Rats: While the abstract does not provide a detailed protocol, standard methods for evaluating diuretic activity in rats typically involve measuring urine output and electrolyte excretion over a specific period after administration of the test compound.[2] Antihypertensive activity is often assessed by measuring blood pressure in hypertensive rat models (e.g., spontaneously hypertensive rats or DOCA-salt hypertensive rats) before and after drug administration.[2]

Antileishmanial Agents

A series of novel spiro-piperidine derivatives, including those with a spiro[isobenzofuran-piperidine]-like core, have demonstrated potent antileishmanial activity.

Table 3: In Vitro Antileishmanial Activity against Leishmania major

CompoundIC50 (µM) - PromastigoteIC50 (µM) - AmastigoteReference
8a Not specified, but active0.89[3]
9a Not specified, but active0.50[3]
Miltefosine (Reference) Not specified8.08[3]

Experimental Protocols:

  • In Vitro Antileishmanial Activity Assay: The activity of the compounds was evaluated against both the promastigote and amastigote forms of Leishmania major.[3]

    • Promastigote Assay: Promastigotes are cultured in vitro and incubated with various concentrations of the test compounds. The inhibition of parasite growth is typically determined by counting the number of viable parasites after a specific incubation period.

    • Amastigote Assay: The intracellular amastigote form is the clinically relevant stage of the parasite. This assay usually involves infecting macrophages with promastigotes, which then transform into amastigotes. The infected cells are then treated with the test compounds, and the number of intracellular amastigotes is quantified to determine the IC50 value.[3]

Proposed Mechanism of Action:

The antileishmanial activity of these compounds is suggested to be through an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3]

Antileishmanial_MoA Spiro_Compound Spiro-piperidine Derivative DHFR Dihydrofolate Reductase (DHFR) Spiro_Compound->DHFR inhibits PTR1 Pteridine Reductase 1 (PTR1) Spiro_Compound->PTR1 inhibits Folate_Pathway Folate Biosynthesis Pathway DHFR->Folate_Pathway is essential for PTR1->Folate_Pathway Parasite_Death Leishmania Parasite Death Folate_Pathway->Parasite_Death disruption leads to

Proposed Antileishmanial Mechanism

Sigma (σ) Receptor Ligands

The spiro[isobenzofuran-piperidine] scaffold is a key component of ligands developed as fluorescent probes for studying sigma (σ) receptors, which are targets of interest for cancer and neurodegenerative diseases.

Table 4: Binding Affinity of a Fluorescent σ Receptor Ligand

CompoundTargetKd (nM)Reference
Compound 19 σ₂ receptor13.59 (in presence of DTG)[4]
Compound 19 σ₂ receptor19.32 (in presence of reference ligand 2)[4]
Compound 29 σ₂ receptor18.66 (in presence of DTG)[4]
Compound 29 σ₂ receptor13.82 (in presence of reference ligand 2)[4]

Experimental Protocols:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of a test compound for a specific receptor.[4] The general principle involves competing the binding of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.[4]

Experimental_Workflow_Sigma_Ligand cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Start with 3H-spiro[isobenzofuran- 1,4'-piperidine] functionalize Functionalize with Indole Derivatives start->functionalize attach_fluorophore Attach Fluorescent Tag functionalize->attach_fluorophore final_compound Final Fluorescent Ligand attach_fluorophore->final_compound binding_assay Radioligand Binding Assay final_compound->binding_assay imaging Fluorescence Microscopy and Flow Cytometry final_compound->imaging determine_affinity Determine Ki and Kd binding_assay->determine_affinity validate_probe Validate as a Receptor Probe imaging->validate_probe

Workflow for Developing Fluorescent Sigma Receptor Probes

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for the treatment of obesity.[5] While specific quantitative data is not available in the provided abstract, the research highlights the successful design, synthesis, and structure-activity relationship studies of this class of compounds.[5]

Conclusion

The spiro[isobenzofuran-piperidine] scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The preclinical data summarized in this guide highlight its potential in the areas of CNS disorders, cardiovascular diseases, infectious diseases, and as molecular probes for important biological targets. Further research, including more extensive preclinical evaluation and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eye wash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its contaminated materials should be managed as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] waste with other chemical waste streams unless compatibility is confirmed.

    • At a minimum, segregate this waste from acids, bases, oxidizers, and incompatible solvents.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]

  • Containerization of Waste:

    • Solid Waste: Collect solid 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Solutions containing 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]".[3] Include the approximate concentration and quantity of the waste.

  • Disposal of Empty Containers:

    • Empty containers that held 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2][3][4]

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[3]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[4]

  • Accidental Spill Cleanup:

    • In the event of a spill, avoid dust formation.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into the hazardous waste container.[5]

    • Ventilate the area and decontaminate the spill surface.

  • Final Disposal:

    • All collected hazardous waste containing 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] must be disposed of through a licensed hazardous waste disposal facility.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.[3][6] Do not dispose of this chemical down the drain or in the regular trash.[6]

Quantitative Data Summary

Due to the limited specific data available for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], quantitative disposal parameters are not explicitly defined. The following table summarizes general guidelines.

ParameterGuidelineSource
Waste Container Type Chemically resistant, sealable (e.g., glass, polyethylene)General Best Practice
Rinsing Procedure Triple-rinse with a suitable solvent[2][3][4]
Sewer Disposal Prohibited[6]
Solid Waste Disposal Prohibited in normal trash[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and associated materials.

G start Start: Have 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] waste? waste_type What is the waste type? start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse contact_ehs Contact EHS for hazardous waste pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular lab trash triple_rinse->dispose_container collect_rinsate->collect_liquid

Disposal decision workflow for the subject chemical.

References

Essential Safety and Logistics for Handling 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a heterocyclic compound containing a chlorinated moiety. Adherence to these procedural steps is critical for minimizing risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles with side shieldsProtects eyes from splashes and dust.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the compound.[1][2][3]
Double glovingRecommended for enhanced protection during handling.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][3]
Chemical-resistant apronProvides an additional layer of protection against spills.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or vapors.[3][4]
NIOSH-approved respiratorRequired if working outside of a fume hood or if dust/aerosol generation is likely.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] from receipt to use is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials. Although specific incompatibilities are not listed in the available SDS, as a general precaution, store away from strong oxidizing agents.

2. Preparation and Handling:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust.[3]

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for transferring the compound.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

3. During Use:

  • Keep the container with the compound closed when not in use.

  • Avoid any actions that could generate dust.

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.[4] For skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[4]

Disposal Plan

Proper disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5]

1. Waste Segregation:

  • All waste containing 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[3][5]

  • Do not mix with non-halogenated waste.[2] This is crucial as mixing can complicate the disposal process and increase costs.[2]

2. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must also be disposed of in the designated halogenated waste container.

3. Container Management:

  • Waste containers should be kept tightly closed except when adding waste.

  • Store waste containers in a secondary containment tray in a well-ventilated area, away from sources of ignition.

4. Final Disposal:

  • Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Never dispose of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] down the drain.[6]

Experimental Workflow

The following diagram illustrates the key stages of the handling and disposal process for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

cluster_prep Preparation & Handling cluster_disposal Disposal storage Receiving & Storage weighing Weighing & Preparation (in Fume Hood) storage->weighing Wear Full PPE experiment Experimental Use weighing->experiment waste_collection Collect Halogenated Waste experiment->waste_collection Liquid & Solid Waste contaminated_materials Dispose of Contaminated PPE & Materials experiment->contaminated_materials final_disposal EHS/Licensed Disposal waste_collection->final_disposal contaminated_materials->final_disposal

Caption: Workflow for handling and disposal of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.